8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGYAMLOKMHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318520 | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-65-2 | |
| Record name | NSC332381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core fused with a methylenedioxy group and substituted with a chlorine atom and a methyl group. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in numerous biologically active compounds. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The presence of the dioxolo group, as seen in natural products like safrole, and the chloro and methyl substituents, suggests that this compound could be a valuable scaffold for medicinal chemistry and drug discovery.
This technical guide provides a comprehensive overview of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, including its chemical properties, a proposed synthesis protocol based on established quinoline synthesis methods, and potential biological activities inferred from related structures.
Chemical and Physical Properties
A summary of the known and predicted properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is presented below.
| Property | Value | Source |
| IUPAC Name | 8-chloro-6-methyl-[3][4]dioxolo[4,5-g]quinoline | [5] |
| CAS Number | 50593-65-2 | [5][6][7] |
| Molecular Formula | C₁₁H₈ClNO₂ | [5][6] |
| Molecular Weight | 221.64 g/mol | Calculated |
| Canonical SMILES | CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1 | [5] |
| InChI Key | FMBGYAMLOKMHFK-UHFFFAOYSA-N | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (available from suppliers) | [8] |
| Hazard Statements | H302 - Harmful if swallowed | [5] |
Synthesis
While a specific, published synthesis for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline has not been identified, a plausible synthetic route can be proposed based on well-established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[4][9] A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a substituted aniline precursor.
A logical synthetic approach would be a modification of the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[10]
Proposed Synthesis Workflow
Caption: Proposed Skraup Synthesis Workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Experimental Protocol (Hypothetical)
Materials:
-
4-Amino-5-chlorobenzodioxole
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4-amino-5-chlorobenzodioxole, glycerol, and nitrobenzene.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath to control the exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Spectral Data
Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound. While a comprehensive, published dataset for this specific molecule is unavailable, chemical suppliers often provide basic spectral information.[11]
| Spectral Data Type | Key Features (Predicted and from Supplier Data) |
| ¹H NMR | Aromatic protons, methyl group protons, and methylenedioxy protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quinoline core, methyl group, and dioxolo group. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, C=N, C-O, and C-Cl bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Biological Activities and Signaling Pathways
The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][12] The specific substitutions on 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline suggest several potential areas of pharmacological interest.
Potential Therapeutic Areas:
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer activity by targeting various cellular pathways.[13][14] The presence of a chlorine atom can enhance lipophilicity and potentially improve cell membrane permeability.
-
Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal agents.[15]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties.
-
Antimalarial Activity: The quinoline ring is the core structure of well-known antimalarial drugs like chloroquine.[10]
Hypothetical Signaling Pathway Involvement
Given the prevalence of quinoline derivatives as kinase inhibitors and DNA-interacting agents, a plausible mechanism of action in cancer cells could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Conclusion
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a structurally interesting molecule with potential applications in medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of the quinoline scaffold. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological activities to unlock its full therapeutic potential. The proposed synthetic route and hypothetical mechanisms of action can serve as a starting point for researchers interested in developing novel quinoline-based therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline|CAS 50593-65-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. parchem.com [parchem.com]
- 8. 8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline - CAS:50593-65-2 - 阿镁生物 [amaybio.com]
- 9. iipseries.org [iipseries.org]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline(SALTDATA: FREE)(50593-65-2) 1H NMR spectrum [chemicalbook.com]
- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis
The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be envisioned through a multi-step process starting from commercially available precursors. A potential synthetic route is outlined below, employing well-established reactions in heterocyclic chemistry.
Synthetic Pathway
Caption: Proposed synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Experimental Protocol (Generalized)
Step 1: Nitration of 3,4-(Methylenedioxy)aniline A solution of 3,4-(methylenedioxy)aniline in concentrated sulfuric acid is cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 4,5-dinitro-1,2-(methylenedioxy)benzene.
Step 2: Selective Reduction The dinitro compound is dissolved in a suitable solvent, and a solution of sodium sulfide is added. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield 4-amino-5-nitro-1,2-(methylenedioxy)benzene.
Step 3: Skraup-Doebner-von Miller Reaction The amino-nitro compound is mixed with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The mixture is heated carefully. After the reaction is complete, the mixture is cooled and diluted with water. The solution is then neutralized with a base, and the product is extracted with an organic solvent. The solvent is evaporated to give 6-methyl-8-nitro-dioxolo[4,5-g]quinoline. The use of crotonaldehyde in place of glycerol would also be a viable route.
Step 4: Reduction of the Nitro Group The nitroquinoline derivative is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added in portions, and the mixture is heated at reflux. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is dissolved in water and neutralized with a base to precipitate the amino product, 8-amino-6-methyl-dioxolo[4,5-g]quinoline.
Step 5: Sandmeyer Reaction The aminoquinoline is dissolved in dilute hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is warmed to room temperature and then heated to ensure complete reaction. The product, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, is then isolated by extraction and purified by column chromatography or recrystallization.
Structure Elucidation Workflow
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Caption: General workflow for the structure elucidation of an organic compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. These are predicted values based on the analysis of similar structures and are intended for guidance.
Mass Spectrometry
| Parameter | Predicted Value | Interpretation |
| Molecular Ion [M]+ | m/z 221 | Corresponds to the molecular formula C11H8ClNO2. |
| [M+2]+ | m/z 223 | Isotope peak for 37Cl, expected to be ~1/3 the intensity of the [M]+ peak. |
| Major Fragments | m/z 193, 186, 158 | Loss of CO, Cl, and further fragmentation of the quinoline ring. |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch (methyl and methylenedioxy) |
| 1600-1620 | Strong | C=N stretch (quinoline ring) |
| 1450-1550 | Strong | Aromatic C=C stretch |
| 1250-1270 | Strong | Asymmetric C-O-C stretch (dioxolo group) |
| 1030-1050 | Strong | Symmetric C-O-C stretch (dioxolo group) |
| 750-850 | Strong | C-Cl stretch |
¹H NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | d | 1H | H-2 |
| ~ 7.8 | d | 1H | H-4 |
| ~ 7.5 | s | 1H | H-5 |
| ~ 7.2 | s | 1H | H-9 |
| ~ 6.1 | s | 2H | -O-CH₂-O- |
| ~ 2.6 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-2 |
| ~ 148 | C-8a |
| ~ 147 | C-5a |
| ~ 145 | C-9a |
| ~ 135 | C-4 |
| ~ 130 | C-8 |
| ~ 125 | C-6 |
| ~ 122 | C-4a |
| ~ 105 | C-5 |
| ~ 102 | C-9 |
| ~ 101 | -O-CH₂-O- |
| ~ 18 | -CH₃ |
Conclusion
The structure elucidation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, while not explicitly detailed in readily accessible literature, can be confidently approached using established synthetic and analytical methodologies. The proposed synthetic route offers a logical pathway to the target molecule, and the predicted spectroscopic data provides a solid framework for its characterization. This guide is intended to equip researchers with the foundational knowledge and a practical workflow to successfully synthesize and confirm the structure of this and other novel quinoline derivatives, which may hold potential in various fields of chemical and pharmaceutical research.
In-Depth Technical Guide: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
CAS Number: 50593-65-2
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic organic compound belonging to the quinoline family. Its structure is characterized by a quinoline core fused with a methylenedioxy group, and further substituted with a chlorine atom and a methyl group. Quinolines and their derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] The unique substitution pattern of this compound, combining a halogen, a methyl group, and a dioxolo ring, suggests potential for diverse biological activities.
Physicochemical and Spectral Data
Limited experimental data for this specific compound is publicly available. The following table summarizes its basic physicochemical properties and references to available spectral data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [4] |
| Molecular Weight | 221.64 g/mol | [4] |
| Canonical SMILES | CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1 | [4] |
| InChI Key | FMBGYAMLOKMHFK-UHFFFAOYSA-N | [4] |
| 1H NMR Spectrum | Available | [4] |
| 13C NMR Spectrum | Available | [4] |
| Mass Spectrum | Available | [4] |
| IR Spectrum | Available | [4] |
| Raman Spectrum | Available | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route, adapted from general quinoline synthesis methodologies. This would require experimental optimization.
Caption: Proposed synthetic workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
General Experimental Protocol for Synthesis (Representative)
This protocol is a generalized representation based on common quinoline synthesis methods and would require adaptation and optimization for the target compound.
-
Reaction Setup: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., ethanol, acetic acid), add the cyclizing agent (e.g., glycerol for Skraup synthesis, or an α,β-unsaturated ketone for Doebner-von Miller synthesis) and a condensing agent (e.g., sulfuric acid).
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Experimental Evaluation
Specific biological activity data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is not available in the public domain. However, the quinoline scaffold is a well-known pharmacophore with a broad range of activities, including antimicrobial, antitumor, and enzyme inhibitory properties.[1][6][7] The presence of a chlorine atom and a dioxolo ring may modulate these activities. The following sections describe general experimental protocols that can be employed to evaluate the potential biological activities of this compound.
Antimicrobial Activity Screening
Quinolone derivatives are known for their antibacterial properties.[8] A standard method to assess the antimicrobial potential is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: General workflow for antimicrobial screening using broth microdilution.
Antitumor Activity Screening
Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9][10] The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assays
Quinoline derivatives have been shown to inhibit various enzymes.[7] The specific enzymes to target would depend on the therapeutic area of interest. A general protocol for an enzyme inhibition assay is provided below.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable buffer.
-
Assay Reaction: In a microplate, mix the enzyme and various concentrations of the test compound. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC₅₀ value of the compound.
Potential Signaling Pathway Interactions
While no specific signaling pathways have been elucidated for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, based on the activities of other quinoline derivatives, it could potentially interact with pathways involved in cell proliferation, apoptosis, or microbial metabolism. For instance, some quinoline compounds are known to interfere with DNA replication and repair mechanisms or inhibit protein kinases involved in cancer progression.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by a bioactive quinoline derivative, leading to apoptosis in cancer cells. This is a speculative representation for illustrative purposes.
Caption: Hypothetical signaling pathway potentially modulated by the compound.
Conclusion
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a compound with a chemical structure that suggests potential for interesting biological activities, drawing from the well-established pharmacological profile of the quinoline class of molecules. While specific experimental data for this compound is currently scarce in publicly accessible literature, this guide provides a framework for its synthesis and evaluation based on established methodologies for related compounds. Further research is warranted to elucidate its specific physicochemical properties, biological activities, and mechanisms of action to determine its potential as a lead compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline(SALTDATA: FREE)(50593-65-2) 1H NMR [m.chemicalbook.com]
- 5. apjhs.com [apjhs.com]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines plausible synthetic pathways for the preparation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document details a proposed multi-step synthetic approach based on established and well-documented chemical transformations, including the Doebner-von Miller and Combes reactions.
Proposed Synthetic Pathways
The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be approached through two primary retrosynthetic strategies, both of which rely on the construction of the quinoline ring from a key substituted aniline precursor, 6-chloro-3,4-methylenedioxyaniline.
Pathway 1: Doebner-von Miller Reaction
This approach involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] In this case, 6-chloro-3,4-methylenedioxyaniline would react with crotonaldehyde to furnish the target quinoline.
Pathway 2: Combes Quinoline Synthesis
The Combes synthesis provides an alternative route, involving the acid-catalyzed condensation of an aniline with a β-diketone.[2][3] Here, 6-chloro-3,4-methylenedioxyaniline would be treated with acetylacetone.
The critical starting material for both pathways is 6-chloro-3,4-methylenedioxyaniline. A proposed synthesis for this intermediate, based on fundamental organic reactions, is also detailed.
Synthesis of the Key Intermediate: 6-Chloro-3,4-methylenedioxyaniline
The synthesis of this crucial precursor can be envisioned as a three-step process starting from commercially available 1,2-methylenedioxybenzene (also known as 1,3-benzodioxole).
Step 1: Electrophilic Chlorination of 1,2-Methylenedioxybenzene
The initial step involves the chlorination of 1,2-methylenedioxybenzene to introduce the chlorine atom onto the aromatic ring. The methylenedioxy group is an ortho, para-director. Therefore, chlorination is expected to yield primarily 4-chloro-1,2-methylenedioxybenzene.
Step 2: Nitration of 4-Chloro-1,2-methylenedioxybenzene
Subsequent nitration of the chlorinated intermediate is required. The directing effects of both the chloro and methylenedioxy groups will influence the position of the incoming nitro group. The methylenedioxy group is a stronger activating group than the deactivating chloro group, and will direct the nitration to the position ortho to it, which is the 5-position. This will result in the formation of 4-chloro-5-nitro-1,2-methylenedioxybenzene.
Step 3: Reduction of the Nitro Group
The final step in the synthesis of the key aniline intermediate is the reduction of the nitro group to an amine. This transformation can be readily achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[4]
Detailed Experimental Protocols (Proposed)
The following protocols are based on established methodologies for similar transformations and provide a framework for the synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of 4-Chloro-1,2-methylenedioxybenzene
| Parameter | Value |
| Starting Material | 1,2-Methylenedioxybenzene |
| Reagent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Catalyst | Acetic Acid (catalytic amount) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous sodium thiosulfate wash, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography. |
Protocol 2: Synthesis of 4-Chloro-5-nitro-1,2-methylenedioxybenzene
| Parameter | Value |
| Starting Material | 4-Chloro-1,2-methylenedioxybenzene |
| Reagent | Fuming Nitric Acid |
| Solvent | Acetic Anhydride |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Poured onto ice, filtration of the precipitate, washing with water, and recrystallization from ethanol. |
Protocol 3: Synthesis of 6-Chloro-3,4-methylenedioxyaniline
| Parameter | Value |
| Starting Material | 4-Chloro-5-nitro-1,2-methylenedioxybenzene |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol |
| Co-reagent | Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Work-up | Basification with sodium hydroxide, extraction with ethyl acetate, drying over sodium sulfate, and purification by column chromatography. |
Protocol 4: Doebner-von Miller Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
| Parameter | Value |
| Starting Material | 6-Chloro-3,4-methylenedioxyaniline |
| Reagent | Crotonaldehyde |
| Catalyst | Concentrated Hydrochloric Acid or Lewis Acid (e.g., Zinc Chloride) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Work-up | Basification, extraction with an organic solvent, and purification by column chromatography or recrystallization. |
Protocol 5: Combes Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
| Parameter | Value |
| Starting Material | 6-Chloro-3,4-methylenedioxyaniline |
| Reagent | Acetylacetone |
| Catalyst | Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Work-up | Poured onto ice, basification, extraction with an organic solvent, and purification by column chromatography or recrystallization. |
Quantitative Data Summary (Predicted)
The following table summarizes the predicted molecular weights of the key compounds in the proposed synthetic pathways. Actual yields would need to be determined experimentally.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2-Methylenedioxybenzene | C₇H₆O₂ | 122.12 |
| 4-Chloro-1,2-methylenedioxybenzene | C₇H₅ClO₂ | 156.57 |
| 4-Chloro-5-nitro-1,2-methylenedioxybenzene | C₇H₄ClNO₄ | 201.57 |
| 6-Chloro-3,4-methylenedioxyaniline | C₇H₆ClNO₂ | 171.58 |
| 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | C₁₁H₈ClNO₂ | 221.64 |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.
Caption: Proposed synthesis of the key intermediate, 6-Chloro-3,4-methylenedioxyaniline.
Caption: Proposed Doebner-von Miller synthesis of the target compound.
Caption: Proposed Combes synthesis of the target compound.
Conclusion
References
physical and chemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Due to the limited availability of detailed experimental data in publicly accessible literature, this document summarizes the existing information, primarily from chemical suppliers, and provides context based on the well-established characteristics of the broader quinoline class of compounds. This guide will cover structural and physicochemical data, safety and hazard information, and a discussion of potential biological activities based on related molecular structures.
Chemical and Physical Properties
Precise experimental values for physical properties such as melting point, boiling point, and solubility for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline have not been found in the surveyed literature. The table below compiles the available data.
Table 1: Physicochemical Data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
| Property | Value |
| IUPAC Name | 8-chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline |
| CAS Number | 50593-65-2 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Purity | ≥98% |
| Canonical SMILES | CC1=CC(Cl)=C2C=C3OCOC3=CC2=N1 |
| InChI | InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 |
| InChI Key | FMBGYAMLOKMHFK-UHFFFAOYSA-N |
Safety and Hazard Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is classified with the GHS07 pictogram, indicating potential hazards.
Table 2: GHS Hazard Statements
| Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Spectral Data
Several chemical suppliers indicate the availability of spectral data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). However, specific spectral data with peak assignments are not publicly available.[1]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline are not available in the searched scientific literature. However, the synthesis of quinoline derivatives often follows established methodologies such as the Gould-Jacobs reaction. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for a substituted quinoline.
Biological Activity and Signaling Pathways
No specific biological activity or signaling pathway has been documented for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the reviewed literature. However, the quinoline scaffold is a key component in a wide array of biologically active molecules, exhibiting significant antimicrobial and antitumor properties.
Antimicrobial Activity of Related Compounds: Many quinoline derivatives are known to possess potent antibacterial and antifungal activities. For instance, certain 8-chloro-quinolone derivatives have demonstrated in vitro activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[2] The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Antitumor Activity of Related Compounds: The quinoline core is also present in numerous anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms. For example, a structurally similar indolo[2,3-b]quinoline derivative has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in colorectal cancer cell lines. This activity was linked to the modulation of the PI3K/AKT/mTOR signaling pathway.[3]
It is crucial to note that these activities are characteristic of the broader quinoline class and cannot be directly extrapolated to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline without dedicated experimental validation.
Conclusion
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a chemical entity for which comprehensive experimental data remains largely unavailable in the public scientific domain. The information that has been gathered provides foundational knowledge of its chemical identity and associated hazards. The known biological activities of structurally related quinoline derivatives suggest that this compound could be a candidate for future investigation in antimicrobial and anticancer research. Further empirical studies are necessary to fully characterize its physicochemical properties, elucidate its biological functions, and determine its potential therapeutic applications.
References
The Diverse Biological Activities of Dioxoloquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the burgeoning therapeutic potential of dioxoloquinoline derivatives, this technical guide synthesizes the current understanding of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the intricate signaling pathways modulated by this promising class of heterocyclic compounds.
Dioxoloquinolines, a class of organic molecules characterized by a dioxolo ring fused to a quinoline core, have emerged as a scaffold of significant interest in medicinal chemistry. Their unique structural features provide a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities. This guide delves into the key pharmacological effects of dioxoloquinoline derivatives, presenting a consolidated resource for advancing their journey from laboratory research to potential clinical applications.
Anticancer Activity: Targeting Key Cellular Pathways
Dioxoloquinoline derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and interference with DNA replication.
One prominent derivative, 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline, has shown significant growth inhibition in breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines.[3] Another extensively studied compound, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), displays potent cytotoxic effects against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cells.[4][5]
The anticancer efficacy of these compounds is attributed to their ability to modulate key signaling pathways. BAPPN, for instance, has been shown to upregulate the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53.[4][6] Concurrently, it downregulates the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, as well as proliferating cell nuclear antigen (PCNA) and Ki67, which are markers of cell proliferation.[4][6] This concerted action effectively halts the cancer cell cycle and triggers programmed cell death.
Furthermore, some quinoline derivatives are known to act as DNA intercalating agents, inserting themselves between the base pairs of DNA and disrupting the helical structure.[7][8][9][10] This interference with DNA replication and transcription can lead to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity
| Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline | MCF-7 (Breast) | ~95% inhibition at 100µM | [3] |
| K-562 (Bone Marrow) | ~97% inhibition at 100µM | [3] | |
| HeLa (Cervical) | ~70% inhibition at 100µM | [3] | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 | [4][5] |
| HCT-116 (Colon Carcinoma) | 23 | [4][5] | |
| MCF-7 (Breast Cancer) | 3.1 | [4][5] | |
| A549 (Lung Cancer) | 9.96 | [4][5] |
Signaling Pathway: Anticancer Mechanism of BAPPN
Anticancer signaling pathway of BAPPN.
Antimicrobial Activity: A Renewed Front Against Drug Resistance
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dioxoloquinoline derivatives have shown promise in this arena, with some exhibiting potent activity against a range of bacterial and fungal pathogens.
Specifically, certain[1][2]dioxolo[4,5-c]quinolines have demonstrated submicromolar minimum inhibitory concentrations (MICs) against Micrococcus luteus.[1] The antimicrobial mechanism of quinolones, the broader class to which dioxoloquinolines belong, is well-established and primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2][11][12][13] These enzymes are crucial for DNA replication, and their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Quantitative Data: Antimicrobial Activity
While specific MIC values for a wide range of dioxoloquinoline derivatives are still under investigation, preliminary studies on related quinoline compounds provide a strong rationale for their continued exploration. For instance, various quinoline derivatives have shown MIC values in the low microgram per milliliter range against strains of Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][12][14][15][16]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Inhibition of bacterial DNA gyrase by dioxoloquinolines.
Anti-inflammatory and Neuroprotective Potential: Emerging Areas of Investigation
While research into the anti-inflammatory and neuroprotective activities of dioxoloquinoline derivatives is in its nascent stages, the broader class of quinoline compounds has shown significant promise in these areas, suggesting a strong potential for their dioxolo-fused counterparts.
Quinoline derivatives have been reported to exhibit anti-inflammatory effects through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][7][8][9][17][18][19][20][21][22] These enzymes are involved in the production of prostaglandins and leukotrienes, potent mediators of inflammation.
In the context of neuroprotection, quinoline derivatives are being explored for their antioxidant properties and their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][23][24][25][26] Their neuroprotective effects are often attributed to the mitigation of oxidative stress and the inhibition of apoptotic pathways in neuronal cells.[23][27] Further investigation is warranted to specifically elucidate the anti-inflammatory and neuroprotective mechanisms and quantitative efficacy of dioxoloquinoline derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of dioxoloquinoline derivatives.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][15][23][24][28]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dioxoloquinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][29][30][31]
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the dioxoloquinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
Principle: This in vivo assay induces an acute inflammatory response in the paw of a rodent by injecting carrageenan, a phlogistic agent. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting paw edema.[16][25][26]
Protocol:
-
Animal Dosing: Administer the dioxoloquinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the experimental animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.
SH-SY5Y Neuroprotection Assay
Principle: This in vitro assay uses the human neuroblastoma cell line SH-SY5Y to model neuronal cell death induced by a neurotoxin (e.g., MPP+, 6-OHDA, or H₂O₂). The neuroprotective effect of a compound is evaluated by its ability to prevent this toxin-induced cell death.[5][11][14][21][23][27]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the dioxoloquinoline derivative for a specific duration (e.g., 2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by adding a neurotoxin to the cell culture medium and incubate for 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Conclusion and Future Directions
Dioxoloquinoline derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and emerging antimicrobial activities, coupled with the potential for anti-inflammatory and neuroprotective effects, highlight their significance in drug discovery. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these compounds. Future research should focus on expanding the library of dioxoloquinoline derivatives, conducting comprehensive structure-activity relationship studies, and further elucidating the intricate molecular mechanisms underlying their diverse biological activities. Through continued investigation, dioxoloquinoline derivatives hold the potential to address unmet medical needs across a spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inversely-correlated inhibition of human 5-lipoxygenase activity by BAY X1005 and other quinoline derivatives in intact cells and a cell-free system--implications for the function of 5-lipoxygenase activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of azolopyrimidoquinolines, pyrimidoquinazolines as anti-oxidant, anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. | Semantic Scholar [semanticscholar.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues | MDPI [mdpi.com]
- 27. medcraveonline.com [medcraveonline.com]
- 28. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
A Comprehensive Review of Substituted Dioxolo[4,5-g]quinolines: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, substituted dioxolo[4,5-g]quinolines have emerged as a class of compounds with significant therapeutic potential, demonstrating promising anticancer, antimicrobial, and antiallergic properties. This technical guide provides a comprehensive literature review of this important class of molecules, focusing on their synthesis, structure-activity relationships, and mechanisms of action.
Synthesis of Substituted Dioxolo[4,5-g]quinolines
The synthesis of the dioxolo[4,5-g]quinoline core and its derivatives has been achieved through various synthetic strategies. A notable and efficient method is a catalyst-free, three-component reaction involving the condensation of an aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline. This approach is lauded for its high yields, short reaction times, and simple work-up procedures, making it an environmentally friendly option for generating a library of novel thiazapodophyllotoxin analogues.[1]
Biological Activities and Structure-Activity Relationships
Substituted dioxolo[4,5-g]quinolines and their fused analogues have been extensively evaluated for a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potent antitumor effects of quinoline derivatives. The anticancer mechanism of quinoline-based compounds is often attributed to their ability to interfere with DNA replication and induce programmed cell death (apoptosis).[2][3] Specifically, many quinoline derivatives function as topoisomerase inhibitors.[3][4][5] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, quinoline compounds can introduce DNA strand breaks, leading to cell cycle arrest and apoptosis.[3][4]
The apoptotic cascade initiated by certain quinoline derivatives can proceed through both the extrinsic and intrinsic pathways. The extrinsic pathway is often triggered by the activation of caspase-8, while the intrinsic pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[6][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also crucial in regulating the intrinsic apoptotic pathway.[6]
The following table summarizes the cytotoxic activity of various substituted quinoline derivatives against different cancer cell lines.
| Compound Class | Specific Derivative(s) | Cell Line(s) | IC50 (µM) | Reference |
| Pyrimido[4,5-b]quinolines | Compound 8d | MCF-7 (Breast) | 3.62 | [8] |
| Thiazolo[5,4-b]quinolines | D3CLP | K-562 (Leukemia) | Not specified (four times more cytotoxic to tumor cells than PBMCs) | [1] |
| Quinoline-based Combretastatin A-4 analogues | Compound 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [9] |
| Benzo[f]quinoline-based heterocycles | Pyrazolone derivative 2 | HCT116, MCF7 | 7.39 and 9.24 | [10] |
| Benzo[f]quinoline-based heterocycles | Cyanoethanohydrazone derivative 5 | HCT116, MCF7 | 13.46 and 16.43 | [10] |
Antimicrobial Activity
Substituted quinolines have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These enzymes are vital for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and subsequent cell death.[11]
The following table presents the minimum inhibitory concentration (MIC) values of various substituted quinoline derivatives against different microbial strains.
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference |
| Thiazolo[5,4-f]quinoline derivatives | Compounds 18, 19, 23 | Staphylococcus aureus, Escherichia coli, Candida albicans | 3.125 - 6.25 | [13] |
| Quinoxaline derivatives | Compounds 2d, 3c | Escherichia coli | 8 | [6] |
| Quinoxaline derivatives | Compounds 2d, 3c, 4, 6a | Bacillus subtilis | 16 | [6] |
| Quinoxaline derivatives | Pentacyclic compound 10 | Candida albicans, Aspergillus flavus | 16 | [6] |
| Quinoline-3-carbonitrile derivatives | Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [14] |
| Quinoline-3-carbonitrile derivatives | Compound 10 | S. typhi, E. coli | 0.12 | [14] |
Antiallergic Activity
Certain fused quinoline derivatives, such as 1,3-oxazolo[4,5-h]quinolines, have been investigated for their antiallergic properties. These compounds have been shown to inhibit the antigen-induced release of histamine from mast cells. For instance, 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester exhibited a potent inhibitory effect with an IC50 of 0.3 µM in a rat peritoneal mast cell assay.[15]
Experimental Protocols
Representative Synthesis of[2][11]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones
This protocol is a general representation of the three-component synthesis.[1]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate (1.0 mmol)
-
3,4-(Methylenedioxy)aniline (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted aldehyde, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline in ethanol is stirred at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Cytotoxicity Evaluation using the MTT Assay
The following is a generalized protocol for determining the cytotoxic effects of substituted dioxolo[4,5-g]quinolines on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well microtiter plates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cells in 96-well plates at a suitable density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted quinolines are underpinned by their interactions with various cellular targets and signaling pathways. As previously mentioned, a primary mechanism of action for many anticancer and antibacterial quinolines is the inhibition of topoisomerase enzymes, leading to DNA damage and cell death.
Furthermore, several quinoline derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. The diagram below illustrates a generalized apoptotic pathway that can be activated by substituted quinolines.
Caption: Generalized apoptotic pathways induced by substituted quinolines.
Conclusion
Substituted dioxolo[4,5-g]quinolines represent a versatile and promising scaffold for the development of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with the availability of efficient synthetic routes, make them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for the rational design of more potent and selective derivatives. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this important class of compounds.
References
- 1. An efficient synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring novel thiazolo[5,4-f]quinoline-based scaffolds as promising antimicrobial agents through synthesis and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its versatile structure has paved the way for a multitude of compounds with significant biological and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the historical discovery, the evolution of its synthesis, and the development of novel quinoline compounds as therapeutic agents. It includes detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways to serve as a vital resource for professionals in drug discovery and development.
A Historical Overview: From Coal Tar to Clinical Candidates
The journey of quinoline began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted it from coal tar. However, it wasn't until the late 19th century that its structure, a fusion of a benzene ring and a pyridine ring, was firmly established. This period marked the dawn of synthetic quinoline chemistry, with the development of foundational named reactions that are still in use today. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the cinchona tree, ignited intense interest in synthetic quinoline derivatives. This led to the development of pivotal drugs like chloroquine in the 1930s, cementing the quinoline core as a "privileged scaffold" in medicinal chemistry.[1][2] Over the decades, functionalization of the quinoline ring at its various positions has yielded an extraordinary array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4]
Synthesis of the Quinoline Core: Classical and Modern Methodologies
The construction of the quinoline ring system can be achieved through several classic named reactions, each with its own advantages and limitations regarding substrate scope and reaction conditions.
The Skraup Synthesis (1880)
One of the earliest and most direct methods, the Skraup synthesis involves the reaction of an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction is famously exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene, Ferrous Sulfate Heptahydrate (as a moderator).
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Slowly and with constant, vigorous stirring, add concentrated sulfuric acid (100 ml).
-
Add ferrous sulfate heptahydrate (10 g) to the mixture to moderate the reaction.
-
Gently heat the mixture in an oil bath. The reaction is highly exothermic and may require intermittent cooling to maintain control.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
-
After cooling, carefully dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline and unreacted nitrobenzene.
-
Separate the organic quinoline layer from the distillate, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.
-
The Doebner-von Miller Reaction (1881)
A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. The reaction is typically catalyzed by a strong acid like hydrochloric acid or Lewis acids like zinc chloride.
Experimental Protocol: Synthesis of 2-Methylquinoline
-
Materials: Aniline, Crotonaldehyde (or acetaldehyde which forms it in situ), Hydrochloric Acid, Toluene.
-
Procedure:
-
In a round-bottom flask with a reflux condenser, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Dissolve crotonaldehyde (1.2 eq) in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Continue refluxing for an additional 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling, neutralize the mixture with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
The Combes Synthesis (1888)
This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone (e.g., acetylacetone).
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid.
-
Procedure:
-
Combine aniline (1.0 eq) and acetylacetone (1.1 eq) and stir at room temperature for 30 minutes to form the enamine intermediate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, keeping the temperature below 20°C.
-
After the addition is complete, heat the mixture to 100°C for 1 hour.
-
Pour the hot mixture onto crushed ice and carefully neutralize with a concentrated ammonium hydroxide solution.
-
The product will precipitate as a solid or oil. Extract with ether or dichloromethane.
-
Wash the organic extract, dry it over a suitable drying agent, and remove the solvent.
-
Purify the resulting 2,4-dimethylquinoline by distillation or recrystallization.
-
The Friedländer Synthesis (1882)
A versatile and widely used method, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), catalyzed by either an acid or a base.
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzophenone, Acetophenone, Potassium Hydroxide, Ethanol.
-
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 eq) and acetophenone (1.2 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 eq) in ethanol to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into cold water.
-
A precipitate of 2-phenylquinoline will form. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure product.
-
The Gould-Jacobs Reaction (1939)
This reaction is particularly important for the synthesis of 4-hydroxyquinolines (4-quinolones), which are precursors to the widely used quinolone antibiotics. The process involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline
-
Materials: Aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (solvent), Sodium Hydroxide.
-
Procedure:
-
Condensation: Combine aniline (1.0 eq) and DEEM (1.1 eq) and heat at 110-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate, removing the ethanol byproduct under reduced pressure.
-
Cyclization: Add the intermediate to a high-boiling solvent like diphenyl ether and heat to ~250°C. The cyclization reaction occurs to form ethyl 4-hydroxyquinoline-3-carboxylate.
-
Saponification: Cool the mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester to a carboxylic acid salt.
-
Decarboxylation: Acidify the cooled mixture to precipitate the carboxylic acid. Heat the solid acid above its melting point until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline.
-
Purify the final product by recrystallization.
-
Therapeutic Applications and Mechanisms of Action
Quinoline derivatives exhibit a vast spectrum of biological activities, making them crucial pharmacophores in drug development. Their mechanisms of action are diverse and often target fundamental cellular processes.
Anticancer Activity
Many novel quinoline compounds have been developed as potent anticancer agents, targeting key signaling pathways involved in tumor growth, proliferation, and survival.
-
Tyrosine Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[4] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are critical for cancer cell proliferation and angiogenesis.[4][5]
-
Topoisomerase Inhibition: Compounds like camptothecin and its analogs are quinoline-containing alkaloids that inhibit topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This leads to DNA damage and apoptosis in cancer cells.[6]
-
Other Mechanisms: Other quinoline-based anticancer agents work by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis through various other molecular targets.[6]
. Table 1: Anticancer Activity of Representative Quinoline Derivatives
| Compound Class | Derivative Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference(s) |
| EGFR Inhibitors | 4-Anilinoquinoline-3-carbonitrile | EGFR Tyrosine Kinase | A549 (Lung) | 6.54 | [7] |
| Sulfonylated Indeno[1,2-c]quinoline (SIQ17) | EGFR Tyrosine Kinase | A431 (Skin) | 0.0006 | [8] | |
| c-Met Inhibitors | 4,6,7-substituted quinoline (Cpd 27) | c-Met Kinase | MKN45 (Gastric) | 0.019 | [4] |
| 7-[(pyridin-4-yl)methoxy]quinoline | c-Met Kinase | GTL-16 (Gastric) | 0.0093 | [9] | |
| PI3K/mTOR Inhibitors | Imidazo[4,5-c]quinoline (Cpd 39) | PI3Kα / mTOR | - | 0.9 / 1.4 | [4] |
| 4-Anilino quinoline (Cpd 38) | PI3K / mTOR | MCF-7 (Breast) | 0.72 / 2.62 | [4] | |
| General Cytotoxic | 7-Chloro-4-quinolinylhydrazone | Cytotoxicity | SF-295 (CNS) | 0.314 | [6] |
| Quinoline-Chalcone Hybrid (Cpd 64) | Cytotoxicity | Caco-2 (Colon) | 2.5 | [5] |
.
Antibacterial Activity
The quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents derived from the quinoline scaffold.
-
DNA Gyrase and Topoisomerase IV Inhibition: These compounds target bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to rapid cell death. This target is absent in higher eukaryotes, providing selective toxicity.
. Table 2: Antibacterial Activity of Representative Quinolone Derivatives
| Compound | Organism | MIC90 (µg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | 0.015 | [10] |
| Pseudomonas aeruginosa | 0.25 | [10] | |
| Staphylococcus aureus | 0.5 | [10] | |
| Levofloxacin | Streptococcus pneumoniae | 1 | [10] |
| Haemophilus influenzae | 0.03 | [10] | |
| Moxifloxacin | Streptococcus pneumoniae | 0.25 | [10] |
| Anaerobes | 1 | [10] | |
| Gatifloxacin | Staphylococcus aureus | 0.25 | [10] |
.
Antimalarial Activity
The 4-aminoquinolines, such as chloroquine and amodiaquine, have been mainstays of malaria chemotherapy for decades.
-
Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and are thought to cap the growing hemozoin crystal or complex with free heme, preventing its polymerization. The buildup of toxic heme leads to oxidative damage and parasite death.[11]
. Table 3: Antimalarial Activity of Representative 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | NF54 (Sensitive) | 2-30 | [12] |
| Chloroquine | K1 (Resistant) | 6-114 | [12] |
| Amodiaquine | W2 (Resistant) | 30-60 | |
| 4-N-methylaminoquinoline (9a) | 3D7 (Sensitive) | 60 | [13] |
| 4-N-methylaminoquinoline (9a) | K1 (Resistant) | 260 | [13] |
| Isoquine | W2 (Resistant) | 15-30 | [11] |
.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in quinoline-based drug discovery is essential for understanding their mechanism and development pipeline.
Signaling Pathways Targeted by Anticancer Quinolines
Quinoline derivatives often target critical nodes in signaling pathways that drive cancer progression. The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by a novel quinoline compound.
Mechanism of Bacterial DNA Gyrase Inhibition
Quinolone antibiotics exert their bactericidal effect by targeting DNA gyrase, an essential enzyme for DNA replication in bacteria. The workflow below illustrates this mechanism of action.
Caption: Mechanism of action for quinolone antibiotics targeting bacterial DNA gyrase.
General Workflow for Drug Discovery
The development of a novel quinoline-based therapeutic follows a structured, multi-stage pipeline from initial concept to a potential clinical candidate.
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
Experimental Workflow: Friedländer Synthesis
The following diagram outlines the key laboratory steps for a typical Friedländer synthesis of a substituted quinoline.
Caption: Laboratory workflow for the Friedländer synthesis of a quinoline derivative.
Conclusion and Future Outlook
From its humble origins in coal tar, the quinoline nucleus has evolved into one of the most vital scaffolds in medicinal chemistry. The classical syntheses, while over a century old, continue to provide the foundation for accessing this privileged structure, while modern advancements continually refine these processes for greater efficiency and sustainability. The broad therapeutic potential of quinoline derivatives, spanning from infectious diseases to oncology, ensures their continued relevance in drug discovery. As our understanding of the molecular basis of disease deepens, the rational design of novel quinoline compounds targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. This guide serves as a foundational resource for the researchers and scientists at the forefront of this exciting endeavor.
References
- 1. iipseries.org [iipseries.org]
- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 12. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
The Dioxoloquinoline Scaffold: A Technical Guide to its Fundamental Chemistry and Applications
The dioxoloquinoline scaffold, a heterocyclic ring system incorporating a methylenedioxy group fused to a quinoline or isoquinoline core, is a recurring motif in a diverse array of biologically active natural products and synthetic compounds. This structural feature imparts unique electronic and conformational properties, making it a privileged scaffold in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the dioxoloquinoline core, including its synthesis, reactivity, and key applications, with a focus on providing actionable data and protocols for researchers, scientists, and drug development professionals.
I. Synthesis of the Dioxoloquinoline Scaffold
The construction of the dioxoloquinoline ring system can be achieved through several established synthetic methodologies, primarily by adapting classical quinoline and isoquinoline syntheses to precursors bearing the methylenedioxy moiety. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Bischler-Napieralski Reaction for Dioxoloisoquinolines
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2][3] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][4] For the synthesis of dioxoloisoquinolines, the starting material is typically an N-acyl derivative of 3,4-methylenedioxyphenethylamine.
Experimental Protocol: Synthesis of 6,7-Methylenedioxy-3,4-dihydroisoquinoline
-
Step 1: Amide Formation: To a solution of 3,4-methylenedioxyphenethylamine (1 equivalent) in an appropriate solvent such as dichloromethane, add a slight excess of an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). After an aqueous workup, the N-acetyl-3,4-methylenedioxyphenethylamine is isolated.
-
Step 2: Cyclization: The dried N-acetyl-3,4-methylenedioxyphenethylamine (1 equivalent) is dissolved in a suitable solvent like anhydrous acetonitrile or toluene. A dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 equivalents) or phosphorus pentoxide (P₂O₅, 1-2 equivalents) is added cautiously.[2][5] The mixture is heated to reflux (typically 80-110 °C) for several hours.[2]
-
Step 3: Workup and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then basified with a strong base (e.g., NaOH or K₂CO₃) to precipitate the product. The crude 6,7-methylenedioxy-3,4-dihydroisoquinoline is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.
The following diagram illustrates the general workflow of the Bischler-Napieralski reaction.
Pictet-Spengler Reaction for Tetrahydrodioxoloisoquinolines
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9] This method is particularly useful for generating the core of many isoquinoline alkaloids.
Experimental Protocol: Synthesis of 6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline
-
Step 1: Reaction Setup: A solution of 3,4-methylenedioxyphenethylamine (1 equivalent) and an aldehyde (e.g., formaldehyde or its equivalent, paraformaldehyde, 1.1 equivalents) is prepared in a suitable solvent, often a mixture of water and an alcohol.
-
Step 2: Acid Catalysis and Cyclization: A strong acid, such as hydrochloric acid or sulfuric acid, is added to the mixture to catalyze the reaction. The reaction is typically stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction is monitored by TLC.
-
Step 3: Workup and Isolation: After the reaction is complete, the mixture is cooled and basified with a suitable base (e.g., ammonium hydroxide) to precipitate the product. The crude 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline is then collected by filtration or extracted with an organic solvent, followed by drying and purification.
The logical relationship of the Pictet-Spengler reaction is depicted below.
Friedländer Annulation for Dioxoloquinolines
The Friedländer synthesis is a versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][11][12] This reaction can be catalyzed by either acids or bases.[10]
Experimental Protocol: Synthesis of a Substituted[13][14]dioxolo[4,5-g]quinoline
-
Step 1: Reactant Mixture: In a reaction vessel, combine 2-amino-4,5-methylenedioxybenzaldehyde (1 equivalent) and a ketone with an α-methylene group (e.g., acetone or ethyl acetoacetate, 1-1.2 equivalents).
-
Step 2: Catalysis and Reaction Conditions: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) to the mixture. The reaction can be performed in a solvent such as ethanol or under solvent-free conditions. The mixture is then heated, often under reflux, for a period ranging from a few hours to overnight.
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water or a non-polar solvent, followed by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired dioxoloquinoline derivative.
Summary of Synthetic Methods
| Reaction Name | Precursors | Product Type | Key Reagents/Conditions | Yield Range (%) |
| Bischler-Napieralski | N-acyl-3,4-methylenedioxyphenethylamine | 3,4-Dihydrodioxoloisoquinoline | POCl₃ or P₂O₅, reflux | 60-90 |
| Pictet-Spengler | 3,4-Methylenedioxyphenethylamine, Aldehyde/Ketone | Tetrahydrodioxoloisoquinoline | Strong acid (e.g., HCl), heat | 70-95 |
| Friedländer Annulation | 2-Amino-4,5-methylenedioxybenzaldehyde, α-Methylene ketone | Dioxoloquinoline | Acid or base catalyst, heat | 50-85 |
II. Chemical Reactivity of the Dioxoloquinoline Scaffold
The reactivity of the dioxoloquinoline scaffold is influenced by the interplay of the electron-donating methylenedioxy group and the electronic nature of the quinoline or isoquinoline ring system.
Electrophilic Aromatic Substitution
The dioxolo group is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions. This means that electrophiles will preferentially attack the positions ortho and para to the oxygen atoms of the methylenedioxy bridge. In the context of the dioxoloquinoline scaffold, the positions on the benzene ring are activated towards electrophilic attack. However, the pyridine ring of the quinoline or isoquinoline is generally deactivated towards electrophilic substitution.
Nucleophilic Substitution
Nucleophilic substitution reactions on the dioxoloquinoline scaffold are more likely to occur on the pyridine ring, particularly if it is activated by an electron-withdrawing group or if a good leaving group is present (e.g., a halogen). Halo-substituted dioxoloquinolines can undergo nucleophilic displacement with various nucleophiles such as amines, alkoxides, and thiols to generate a library of functionalized derivatives.
III. Biological Activity and Signaling Pathways
Dioxoloquinoline alkaloids, such as berberine and noscapine, are well-known for their diverse pharmacological activities, including anticancer and neuroprotective effects.
Anticancer Activity of Berberine
Berberine, a prominent dioxolo-isoquinoline alkaloid, exerts its anticancer effects through the modulation of multiple signaling pathways.[13][14][15][16][17] It is known to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis and metastasis.[13] Key signaling pathways affected by berberine include:
-
PI3K/AKT/mTOR Pathway: Berberine can suppress this critical survival pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[13]
-
MAPK/ERK Pathway: It can modulate the activity of MAP kinases, which are involved in cell growth and differentiation.[13][15]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by berberine can lead to the downregulation of genes involved in cell proliferation.[13]
-
Apoptosis Induction: Berberine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.[14][17]
The diagram below illustrates the key signaling pathways modulated by Berberine in cancer cells.
Neuroprotective Effects of Noscapine
Noscapine, another important dioxolo-isoquinoline alkaloid, has demonstrated neuroprotective effects in various models of neuronal injury.[18][19][20][21][22] Its mechanisms of action are multifaceted and include:
-
Modulation of Intracellular Calcium Levels: Noscapine can interfere with excitotoxicity by modulating intracellular calcium concentrations.[18]
-
Reduction of Nitric Oxide (NO) Production: It can attenuate the production of nitric oxide, a key mediator of neuronal damage in ischemic conditions.[18]
-
Anti-inflammatory Effects: Noscapine exhibits anti-inflammatory properties, which are beneficial in neurodegenerative conditions.[22]
-
Antioxidant Activity: It can act as a potent free radical scavenger, protecting neurons from oxidative stress.[21]
The following diagram outlines the neuroprotective mechanisms of Noscapine.
IV. Quantitative Data and Spectroscopic Analysis
Anticancer Activity of Dioxoloquinoline Derivatives
The cytotoxic potential of dioxoloquinoline derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Berberine | MCF-7 (Breast) | 15-25 | [23][24] |
| Berberine | HCT116 (Colon) | 10-50 | [24] |
| Berberine | HepG2 (Liver) | 10-50 | [24] |
| Noscapine | MDA-MB-231 (Breast) | ~20 | [25] |
| Substituted Quinoline 4c | K-562 (Leukemia) | 7.72 | [25] |
| Substituted Quinoline 4c | HOP-92 (Lung) | 2.37 | [25] |
| Substituted Quinoline 4c | SNB-75 (CNS) | 2.38 | [25] |
| Substituted Quinoline 15 | MCF-7 (Breast) | 15.16 | [26] |
| Substituted Quinoline 15 | HepG-2 (Liver) | 18.74 | [26] |
Spectroscopic Data
The structural elucidation of dioxoloquinoline derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Representative Spectroscopic Data for Hydrastine (a Dioxolo-isoquinoline Alkaloid):
-
¹H NMR (CDCl₃, ppm): The proton NMR spectrum of hydrastine shows characteristic signals for the aromatic protons, the methylenedioxy protons (typically a singlet around 5.9 ppm), methoxy groups, and the protons of the tetrahydroisoquinoline and phthalide rings.[27][28] The exact chemical shifts can be solvent-dependent.[27]
-
¹³C NMR (CDCl₃, ppm): The carbon NMR spectrum provides detailed information about the carbon skeleton, with distinct signals for the aromatic, methylenedioxy, methoxy, and aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum of hydrastine shows a characteristic fragmentation pattern. A major fragment ion is often observed corresponding to the isoquinoline portion of the molecule, resulting from the cleavage of the C1-C9 bond.[29][30][31]
Note: Detailed spectral assignments for specific dioxoloquinoline derivatives can be found in the cited literature and spectral databases.
V. Conclusion
The dioxoloquinoline scaffold represents a versatile and valuable core structure in the design and development of novel therapeutic agents. Its synthesis can be readily achieved through well-established methodologies, and its inherent electronic properties offer opportunities for diverse functionalization. The proven biological activities of natural and synthetic dioxoloquinolines, particularly in the areas of oncology and neuroprotection, underscore the immense potential of this scaffold. This guide provides a foundational understanding of the chemistry and biological relevance of the dioxoloquinoline core, offering a starting point for further research and development in this promising area of medicinal chemistry.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review [frontiersin.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review [mdpi.com]
- 18. Neuroprotective effect of noscapine on cerebral oxygen-glucose deprivation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunomodifying and neuroprotective effects of noscapine: Implications for multiple sclerosis, neurodegenerative, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Noscapine alleviates cerebral damage in ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. azom.com [azom.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
Application Notes:
This protocol details a proposed method for the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a chlorophenyl moiety and a methylenedioxy group, suggests its potential as a scaffold for the development of novel therapeutic agents.
The described synthetic approach is based on the Doebner-von Miller reaction, a classic and versatile method for the formation of the quinoline ring system.[1] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound under acidic conditions.[1] For the synthesis of the target molecule, 6-chloro-1,3-benzodioxol-5-amine is proposed as the aniline component, which is commercially available.[2][3] Crotonaldehyde will serve as the α,β-unsaturated carbonyl compound to provide the C2-C3-C4 fragment of the quinoline ring, including the methyl group at position 6.
This protocol is intended for researchers and scientists in the fields of organic synthesis, drug discovery, and materials development. Careful execution and adherence to safety precautions are essential due to the use of strong acids and potentially hazardous reagents.
Quantitative Data Summary
The following table summarizes the reactants and reagents for the proposed synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (mmol) | Mass (g) or Volume (mL) |
| 6-Chloro-1,3-benzodioxol-5-amine | C₇H₆ClNO₂ | 171.58 | 1.0 | 10.0 | 1.72 g |
| Crotonaldehyde | C₄H₆O | 70.09 | 2.5 | 25.0 | 2.1 mL (d=0.852) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | - | ~10 mL |
| Nitrobenzene (Oxidizing Agent) | C₆H₅NO₂ | 123.11 | 1.2 | 12.0 | 1.2 mL (d=1.20) |
| Ferrous Sulfate Heptahydrate (Moderator) | FeSO₄·7H₂O | 278.01 | 0.1 | 1.0 | 0.28 g |
Note: The quantities are provided as an example for a 10 mmol scale reaction and should be adjusted as needed.
Experimental Protocol
Materials:
-
6-Chloro-1,3-benzodioxol-5-amine
-
Crotonaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-1,3-benzodioxol-5-amine (1.72 g, 10.0 mmol) and nitrobenzene (1.2 mL, 12.0 mmol).
-
Addition of Acid and Moderator: While stirring, slowly and carefully add concentrated sulfuric acid (~10 mL) to the mixture. The addition should be done in an ice bath to control the initial exotherm. After the acid addition, add ferrous sulfate heptahydrate (0.28 g, 1.0 mmol) to moderate the reaction.[4]
-
Addition of Crotonaldehyde: Slowly add crotonaldehyde (2.1 mL, 25.0 mmol) to the reaction mixture dropwise using an addition funnel.
-
Reaction: Heat the mixture to 120-130°C using a heating mantle and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL).
-
Neutralization: Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as a solid.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Nitrobenzene is toxic and readily absorbed through the skin.
-
Crotonaldehyde is a lachrymator and is flammable.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualizations
Caption: Synthetic workflow for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
References
Application Notes and Protocols: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound belonging to the quinoline family, characterized by a fused dioxolo ring system. While specific documented applications in organic synthesis are limited in publicly available literature, its structural features suggest its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This document provides a prospective overview of its potential applications, hypothesized reactivity, and generalized experimental protocols based on the known chemistry of analogous quinoline derivatives.
Introduction
Quinoline and its derivatives are of significant interest due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of a chlorine atom at the 8-position and a methyl group at the 6-position of the dioxolo[4,5-g]quinoline core suggests specific reactivity and potential for functionalization. The dioxolo ring, often derived from naturally occurring compounds like safrole, can influence the electronic properties and bioavailability of the resulting molecules. This document aims to provide a theoretical framework for the utilization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in synthetic organic chemistry.
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data, the following properties are predicted based on the structure and comparison with similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. |
| Reactivity Centers | The chloro-substituent at C-8, the pyridine nitrogen, and the aromatic rings. |
Proposed Synthetic Pathways
The synthesis of the title compound itself would likely involve a multi-step sequence starting from a substituted aniline derived from a safrole-like precursor. Classical quinoline syntheses such as the Skraup or Doebner-von Miller reactions could be adapted.
Caption: Proposed synthetic route to the title compound via Skraup synthesis.
Potential Applications in Organic Synthesis
The reactivity of the chloro-substituent at the 8-position is key to its utility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline ring system can facilitate the displacement of the C-8 chlorine atom by various nucleophiles.
Caption: General workflow for nucleophilic aromatic substitution reactions.
Generalized Protocol for Nucleophilic Aromatic Substitution:
-
Materials: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq), nucleophile (1.1-1.5 eq), base (e.g., K₂CO₃, 2.0 eq), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
To a solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the chosen solvent, add the nucleophile and the base.
-
Heat the reaction mixture at an appropriate temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Yields: Based on similar reactions with other chloroquinolines, yields can range from moderate to high (40-90%), depending on the nucleophile and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can be activated by a palladium catalyst to participate in various cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Workflow for palladium-catalyzed cross-coupling reactions.
Generalized Protocol for Suzuki Coupling:
-
Materials: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq), boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., K₂CO₃, 2.0 eq), and a solvent mixture (e.g., toluene/water or dioxane/water).
-
Procedure:
-
Combine 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, the boronic acid, palladium catalyst, and base in a reaction vessel.
-
Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Expected Yields: Yields for Suzuki couplings are generally good to excellent (60-95%).
Potential in Drug Development
The scaffold of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising starting point for the synthesis of novel bioactive molecules. The derivatives obtained from the reactions described above could be screened for various pharmacological activities.
| Derivative Class | Potential Biological Activity |
| 8-Amino derivatives | Precursors to compounds with potential anticancer or antimicrobial activity. |
| 8-Aryl/Heteroaryl derivatives | May exhibit activity as kinase inhibitors or receptor antagonists. |
| 8-Alkoxy derivatives | Could be investigated for their effects on various biological targets. |
Conclusion
While direct experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is scarce, its chemical structure strongly suggests its utility as a versatile building block in organic synthesis. The protocols and potential applications outlined in this document are based on established quinoline chemistry and are intended to serve as a guide for researchers interested in exploring the synthetic potential of this compound. Further experimental investigation is required to fully elucidate its reactivity and unlock its potential in the development of novel chemical entities.
Application Notes and Protocols for Derivatization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the C8 position allows for a variety of chemical modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These derivatization strategies are crucial for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery.
The protocols outlined below are based on established methodologies for analogous chloroquinoline systems and are intended to serve as a starting point for the development of specific synthetic routes.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C8 position.
Experimental Protocol
Materials:
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.10 equivalents)
-
Potassium phosphate (K₃PO₄; 2.0 equivalents)
-
Anhydrous Toluene
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 4:1 ratio. The final concentration of the substrate should be approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with the inert gas for 20-30 minutes to thoroughly remove dissolved oxygen.
-
Catalyst Addition: To the stirring suspension, add palladium(II) acetate (0.05 equivalents) and the SPhos ligand (0.10 equivalents).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methyl-dioxolo[4,5-g]quinoline product.
Quantitative Data Summary (Hypothetical)
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 8-Phenyl-6-methyl-dioxolo[4,5-g]quinoline | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-6-methyl-dioxolo[4,5-g]quinoline | 82 | >98 |
| 3 | 3-Pyridinylboronic acid | 8-(3-Pyridinyl)-6-methyl-dioxolo[4,5-g]quinoline | 75 | >97 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 8-amino-6-methyl-dioxolo[4,5-g]quinoline derivatives.
Experimental Protocol
Materials:
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu; 1.4 equivalents)
-
Anhydrous, degassed Toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Reactant Addition: Add 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data Summary (Hypothetical)
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 8-(Morpholin-4-yl)-6-methyl-dioxolo[4,5-g]quinoline | 90 | >99 |
| 2 | Aniline | 8-(Phenylamino)-6-methyl-dioxolo[4,5-g]quinoline | 78 | >97 |
| 3 | Benzylamine | 8-(Benzylamino)-6-methyl-dioxolo[4,5-g]quinoline | 85 | >98 |
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution provides a direct method for introducing various nucleophiles, such as amines, alkoxides, and thiolates, at the C8 position, often under milder conditions than palladium-catalyzed reactions. The reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system.
Experimental Protocol (with an amine nucleophile)
Materials:
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
-
Amine nucleophile (e.g., piperidine; 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃); 1.5 equivalents, if required)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 equivalent) in the chosen solvent, add the amine (2.0 equivalents).
-
Base Addition: Add a base, such as K₂CO₃, if the reaction requires it to neutralize the HCl generated.
-
Reaction: Heat the mixture to reflux (or a specified temperature, e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 8-substituted-6-methyl-dioxolo[4,5-g]quinoline.
Quantitative Data Summary (Hypothetical)
| Entry | Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Piperidine | 8-(Piperidin-1-yl)-6-methyl-dioxolo[4,5-g]quinoline | 92 | >99 |
| 2 | Sodium methoxide | 8-Methoxy-6-methyl-dioxolo[4,5-g]quinoline | 88 | >98 |
| 3 | Sodium thiophenoxide | 8-(Phenylthio)-6-methyl-dioxolo[4,5-g]quinoline | 85 | >97 |
Logical Relationship Diagram
Caption: Logical relationship in a Nucleophilic Aromatic Substitution reaction.
Application Notes: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as a Versatile Building Block for Novel Pharmaceutical Agents
Introduction
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, including the quinoline core fused with a methylenedioxy ring, and the strategically positioned chloro and methyl substituents, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this building block for the discovery of new therapeutic agents, with a particular focus on its application in the development of novel antibacterial agents.
The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and antimalarial properties. The presence of the chlorine atom at the 8-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The methyl group at the 6-position can also influence the compound's potency and metabolic stability.
Key Applications in Drug Discovery
The primary application of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline lies in its use as a precursor for the synthesis of potent antibacterial agents, particularly those belonging to the quinolone class. These compounds exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.
A notable application of this building block is in the synthesis of advanced fluoroquinolone analogues. By introducing a fluorine atom at the 6-position and various amine-containing side chains at the 7-position, novel antibacterial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains, can be developed.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Experimental Protocols
The following section details a representative synthetic protocol for the utilization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the preparation of a key intermediate for a novel quinolone antibacterial agent.
Protocol 1: Synthesis of 6-Amino-8-chloro-2-cyclopropyl-dioxolo[4,5-g]quinoline-7-carboxylic acid ethyl ester
This protocol describes a multi-step synthesis starting from 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to a key quinolone intermediate.
Materials:
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Diethyl malonate
-
Sodium hydride (NaH)
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
N-Oxidation: Dissolve 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq) in dichloromethane (DCM). Add m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the N-oxide derivative.
-
Chlorination: To the N-oxide derivative (1.0 eq) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C. Heat the reaction mixture to 80 °C for 4 hours. Cool the mixture to room temperature and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2,8-dichloro-6-methyl-dioxolo[4,5-g]quinoline.
-
Malonate Addition: In a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH) (2.2 eq) to anhydrous DMF. Add diethyl malonate (2.0 eq) dropwise at 0 °C. Stir for 30 minutes, then add a solution of 2,8-dichloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq) in DMF. Heat the reaction mixture at 100 °C for 6 hours. After cooling, quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by column chromatography (Hexane:EtOAc) to obtain the diethyl 2-(8-chloro-6-methyl-dioxolo[4,5-g]quinolin-2-yl)malonate.
-
Hydrolysis and Decarboxylation: Reflux the malonate derivative (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid for 8 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-(8-chloro-6-methyl-dioxolo[4,5-g]quinolin-2-yl)acetic acid. Heat this acid at its melting point to effect decarboxylation, yielding 2,6-dimethyl-8-chloro-dioxolo[4,5-g]quinoline.
-
Gould-Jacobs Reaction: A mixture of the synthesized aniline precursor (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 140-150 °C for 2 hours. The resulting intermediate is cyclized by heating in diphenyl ether at 250 °C for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration to give the ethyl 8-chloro-6-methyl-4-oxo-1,4-dihydro-dioxolo[4,5-g]quinoline-3-carboxylate.
-
N-Cyclopropylation and Chlorination: The product from the previous step is N-alkylated with cyclopropyl bromide in the presence of a base such as potassium carbonate in DMF. The resulting quinolone is then chlorinated using phosphorus oxychloride to yield the corresponding 4-chloroquinoline derivative.
-
Amination: The 4-chloroquinoline derivative (1.0 eq) is reacted with an appropriate amine (e.g., piperazine derivative) (1.2 eq) in a suitable solvent such as pyridine or N-methyl-2-pyrrolidone (NMP) at elevated temperatures to introduce the C-7 substituent via nucleophilic aromatic substitution.
-
Final Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water) to afford the final carboxylic acid product, a potent antibacterial agent.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for a quinolone antibacterial agent.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of action of quinolone antibiotics.
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its utility in the construction of potent quinolone antibacterials highlights its importance in addressing the ongoing challenge of antimicrobial resistance. The synthetic protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics. Further derivatization of this scaffold holds the potential to unlock new biological activities and lead to the discovery of innovative drugs for a variety of diseases.
Experimental Applications of Halogenated Quinoline Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental applications of halogenated quinoline compounds, focusing on their therapeutic potential as anticancer, antimicrobial, and neuroprotective agents. Detailed protocols for key experimental assays are provided, along with a summary of quantitative data from relevant studies and visualizations of key signaling pathways and workflows.
Anticancer Applications
Halogenated quinoline derivatives have emerged as a promising class of compounds in oncology research. Their mechanisms of action are diverse and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][2]
Quantitative Data Summary: Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative halogenated quinoline compounds against various cancer cell lines and molecular targets.
Table 1: Cytotoxic Activity of Halogenated Quinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 5a | MCF-7 (Breast) | Antiproliferative | 0.071 | [3] |
| A-549 (Lung) | Antiproliferative | 0.025 - 0.082 (range) | [3] | |
| Compound 33 | MCF-7 (Breast) | Antiproliferative | - | [4] |
| HeLa (Cervical) | Antiproliferative | - | [4] | |
| DLD1 (Colon) | Antiproliferative | - | [4] | |
| Compound 39 | A549 (Lung) | Cytotoxicity | 1.91 | [4] |
| Compound 40 | K-562 (Leukemia) | Cytotoxicity | 5.29 | [4] |
| Pyrroloquinolines 41-43 | JR8 (Melanoma) | Cytotoxicity | 1.2 - 3.3 | [4] |
| Compound 2a | U937 (Leukemia) | Proliferation Inhibition | 0.7 | [5] |
| HL60 (Leukemia) | Proliferation Inhibition | 0.2 | [5] | |
| HCT116 (Colon) | Proliferation Inhibition | Submicromolar | [5] | |
| HeLa (Cervical) | Proliferation Inhibition | 0.14 | [5] | |
| Compound 2b | MCF-7 (Breast) | Proliferation Inhibition | 0.3 | [5] |
| Compound 4c | U937 (Leukemia) | Proliferation Inhibition | 1.2 | [5] |
| HL60 (Leukemia) | Proliferation Inhibition | 0.3 | [5] | |
| Quinoline-Chalcone 6 | HL-60 (Leukemia) | Cytotoxicity | 0.59 | [6] |
Table 2: Enzyme and Protein Inhibition by Halogenated Quinoline Derivatives
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 5a | EGFR | Kinase Inhibition | 71 | [3] |
| HER-2 | Kinase Inhibition | 31 | [3] | |
| Compound 33 | EGFR | Kinase Inhibition | 37.07 | [4] |
| Compound 39 | PI3K-γ | Kinase Inhibition | 52 | [4] |
| Compound 2a-c | DNMT3A | Enzyme Inhibition | Potent Inhibition | [5] |
| Chalcone dithiocarbamate 2 | LSD1 | Enzyme Inhibition | 140 | [6] |
Signaling Pathways in Cancer
Halogenated quinolines often exert their anticancer effects by modulating critical intracellular signaling pathways. A key pathway implicated is the PI3K/Akt/mTOR cascade, which is frequently overactivated in cancer and plays a central role in cell proliferation, survival, and resistance to therapy.[4][7]
Experimental Protocols: Anticancer Assays
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Halogenated quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[9][10][11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the halogenated quinoline compound for the desired time. Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin and wash with serum-containing media.[9]
-
Cell Staining: a. Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer to a concentration of 1-5 x 10^5 cells/500 µL.[9] b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Incubate at room temperature for 5-15 minutes in the dark.[11]
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining.[9] b. Use a 488 nm excitation laser and detect FITC fluorescence at ~530 nm (e.g., FL1) and PI fluorescence at >575 nm (e.g., FL2 or FL3).[11]
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
This protocol allows for the analysis of cell cycle distribution based on DNA content.[2][12][13][14]
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: a. Harvest cells and wash once with cold PBS. b. Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. c. Incubate at 4°C for at least 30 minutes (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer using a low flow rate. b. Use a linear scale for the DNA content histogram. c. Gate on single cells to exclude doublets.
-
Data Analysis: Deconvolute the DNA content frequency histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[1][7][15][16][17]
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.[18]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and then transfer them to a membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1][18]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.[1]
-
Signal Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antimicrobial Applications
Halogenated quinolines have demonstrated significant activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[9] They represent a promising scaffold for the development of new antimicrobial agents.[9]
Quantitative Data Summary: Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Halogenated Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| HQ 2 | Methicillin-resistant S. epidermidis (MRSE) 35984 | 0.59 µM | [9] |
| Compound 8 | Vancomycin-resistant E. faecium | 4 | |
| Compound 15 | S. aureus | 0.8 µM | |
| B. cereus | 1.61 µM | ||
| Compound 32 | F. oxysporum | 25 | |
| A. niger | 25 | ||
| C. neoformans | 25 | ||
| A. flavus | 12.5 | ||
| Compound 33 | F. oxysporum | 25 | |
| A. niger | 25 | ||
| C. neoformans | 25 | ||
| A. flavus | 12.5 | ||
| Compound 34 | F. oxysporum | - | |
| A. niger | - | ||
| C. neoformans | - | ||
| A. flavus | - | ||
| Qa5 | Xanthomonas oryzae (Xoo) | 3.12 |
Experimental Workflow: Antimicrobial Discovery
The discovery and development of new antimicrobial agents from halogenated quinolines typically follows a structured workflow.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21][22][23]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Halogenated quinoline compounds
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the halogenated quinoline compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (turbidity) with a microplate reader.
Neuroprotective Applications
Halogenated quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration.[24][25]
Quantitative Data Summary: Neuroprotective Activity
Table 4: Monoamine Oxidase (MAO) Inhibition by Halogenated Quinoline Derivatives
| Compound | Target | Assay | Binding Score (kcal/mol) | Reference |
| Q3Cl4F | MAO-A | Docking | -7.24 | [15] |
| MAO-B | Docking | -8.37 | [15] | |
| Q4F | MAO-A | Docking | - | [15] |
| MAO-B | Docking | - | [15] |
Binding scores are from in silico docking studies and are indicative of potential inhibitory activity.
Signaling Pathways in Neuroprotection
The neuroprotective effects of halogenated quinolines can be mediated through the modulation of pathways related to oxidative stress and apoptosis. By scavenging reactive oxygen species (ROS) and inhibiting pro-apoptotic signaling, these compounds can help protect neurons from damage.
Experimental Protocols: Neuroprotection Assays
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[3][5][24][26][27]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., Kynuramine for both MAO-A and MAO-B)
-
Halogenated quinoline compounds
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the halogenated quinoline compound at various concentrations, and the MAO enzyme.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) over time by measuring the change in absorbance or fluorescence. For kynuramine, the product can be measured at an excitation of ~316 nm and an emission of ~380 nm.[3]
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.
This protocol uses a cell-permeable fluorescent probe to detect intracellular ROS levels.[28][29][30][31][32]
Materials:
-
Neuronal cell line
-
Halogenated quinoline compounds
-
ROS-inducing agent (e.g., H2O2 or menadione) as a positive control
-
ROS-sensitive fluorescent probe (e.g., H2DCFDA or DHE)
-
Assay buffer or culture medium
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells and treat them with the halogenated quinoline compound for a specified duration.
-
Loading with Fluorescent Probe: Wash the cells and incubate them with the ROS-sensitive probe (e.g., 10 µM H2DCFDA) for 30-60 minutes at 37°C in the dark.
-
ROS Induction (Optional): After probe loading, cells can be treated with a ROS-inducing agent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~495/529 nm for DCF), flow cytometer, or visualize under a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of compound-treated cells to that of untreated and positive control cells to determine the effect of the compound on ROS levels.
This assay uses a cationic fluorescent dye to assess changes in MMP, an indicator of mitochondrial health.[33][34][35][36][37]
Materials:
-
Neuronal cell line
-
Halogenated quinoline compounds
-
MMP-sensitive fluorescent dye (e.g., JC-1, TMRM, or TMRE)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP as a positive control for mitochondrial depolarization
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure (using JC-1):
-
Cell Treatment: Treat neuronal cells with the halogenated quinoline compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer or medium to remove excess dye.
-
Fluorescence Measurement:
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~530 nm).
-
Measure both red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. kumc.edu [kumc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 27. evotec.com [evotec.com]
- 28. researchgate.net [researchgate.net]
- 29. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels | Springer Nature Experiments [experiments.springernature.com]
- 33. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 35. [PDF] Evaluating Mitochondrial Membrane Potential in Cells | Semantic Scholar [semanticscholar.org]
- 36. bio-protocol.org [bio-protocol.org]
- 37. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodologies for Creating Quinoline-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2] This document provides detailed methodologies for the synthesis of quinoline-based compounds, protocols for evaluating their kinase inhibitory activity, and an overview of the structure-activity relationships that govern their potency and selectivity. Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[3]
Part 1: Synthesis of Quinoline-Based Scaffolds
The construction of the quinoline core is a well-established area of organic synthesis, with both classical and modern methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthetic Methodologies:
Several named reactions form the foundation of quinoline synthesis and are still widely used.[2][4] These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[2]
-
Skraup Synthesis: This is one of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][4] While effective, the reaction can be highly exothermic.[2]
-
Friedländer Synthesis: This method offers a route to quinolines through the condensation of an ortho-aminoaryl aldehyde or ketone with a carbonyl compound containing an active alpha-methylene group.[4][5]
-
Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions, particularly temperature, can be controlled to selectively produce either 4-hydroxyquinolines or 2-hydroxyquinolines.[2]
-
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is also used to produce quinolines.[4][6]
-
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids.[6]
Modern Synthetic Methodologies:
Recent advancements have focused on developing more efficient, versatile, and environmentally friendly methods for quinoline synthesis.
-
Multicomponent Reactions (MCRs): MCRs have revolutionized the synthesis of complex molecules by allowing the assembly of multiple reactants in a single step, which saves time, resources, and reduces waste.[4] The Povarov reaction, for instance, involves the cycloaddition of an aniline, an aldehyde, and an alkene to efficiently generate substituted quinolines.[4][7]
-
Catalytic Approaches: The development of catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, has significantly expanded the scope and applicability of quinoline synthesis.[4] For example, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines.[8]
Experimental Protocol: Friedländer Annulation for Quinoline Synthesis
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[2]
Materials:
-
2-Aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone)
-
Carbonyl compound with α-methylene group (e.g., dimedone, ethyl acetoacetate)
-
Catalyst (e.g., P₂O₅/SiO₂, trifluoroacetic acid, or KOH)
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the catalyst in a suitable reaction vessel.[2]
-
If using a solvent, add it to the reaction vessel.
-
Heat the reaction mixture under reflux, or at the temperature specified by the chosen catalyst and solvent system.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted quinoline.[2]
Visualization of Synthetic Workflow:
Caption: A generalized workflow for the synthesis of quinoline-based kinase inhibitors.
Part 2: Structure-Activity Relationship (SAR) of Quinoline-Based Kinase Inhibitors
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.[1] SAR studies are crucial for optimizing the potency and selectivity of these inhibitors.
Key Structural Features and Their Impact on Activity:
-
Position 4: Substitution at the 4-position of the quinoline ring is critical for activity against many kinases. An anilino group at this position is a common feature in many potent inhibitors, as it can form key hydrogen bonds with the hinge region of the kinase active site.[9]
-
Positions 6 and 7: The 6- and 7-positions are often substituted with solubilizing groups or moieties that can extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity. For example, in EGFR inhibitors, 6,7-bis(2-methoxyethoxy) substitution is a known feature.[1]
-
Quinoline vs. Quinazoline Core: Both quinoline and quinazoline scaffolds are prevalent in kinase inhibitors. The choice between these two cores can influence the overall shape and electronic properties of the molecule, affecting its binding affinity for the target kinase.[1][10]
Quantitative Data on Kinase Inhibitory Activity:
The following table summarizes the in vitro inhibitory activities of representative quinoline and quinazoline analogs against key cancer-related kinases, illustrating important SAR trends.
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6/7) | Target Kinase | IC50 (nM) |
| Gefitinib | Quinazoline | 3-chloro-4-fluoroaniline | 7-methoxy | EGFR | 17.1 |
| Erlotinib | Quinazoline | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 |
| Lapatinib | Quinazoline | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | 6-((5-((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl) | EGFR/HER2 | - |
| Compound 27 | Quinoline | 4-(2-fluorophenoxy) | 6,7-disubstituted | c-Met | 1.04 |
| Compound 28 | Quinoline | 4-(2-fluorophenoxy) | 6,7-disubstituted | c-Met | 1.86 |
| Compound 21 | Quinoline | 4-(3,4,5-trimethoxyphenylamino)-3-carbonitrile | 6,7-disubstituted | Src | 35 |
Data compiled from multiple sources.[1][11]
Part 3: Experimental Protocols for Kinase Inhibition Assays
Evaluating the inhibitory potential of newly synthesized quinoline derivatives is a critical step in the drug discovery process. In vitro kinase assays are commonly used to determine the potency (e.g., IC50 value) of a compound against a specific kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[12]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Quinoline-based inhibitor (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in DMSO.[12]
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.[12]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[12]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[12]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Visualization of Kinase Inhibition Assay Workflow:
Caption: A step-by-step workflow for a luminescence-based kinase inhibition assay.
Part 4: Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors
Quinoline-based inhibitors often target kinases that are key components of signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for rational drug design and for interpreting the biological effects of the inhibitors.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.
Visualization of a Simplified EGFR Signaling Pathway:
Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Medicinal Chemistry
Disclaimer: Direct experimental data and detailed medicinal chemistry applications for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known biological activities of structurally similar quinoline derivatives. Researchers should use this information as a guide for designing experiments with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, with the understanding that its specific properties may vary.
Introduction to Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] Derivatives of quinoline have been extensively investigated and developed as therapeutic agents for various diseases. Their versatile chemical nature allows for modifications at multiple positions, leading to a diverse range of pharmacological effects.
Key therapeutic areas where quinoline derivatives have shown significant promise include:
-
Anticancer: Many quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines through mechanisms such as inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[2][3]
-
Antimicrobial: The quinoline core is central to several antibacterial and antifungal agents. These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[4][5]
-
Antiviral: Certain quinoline derivatives have demonstrated efficacy against a range of viruses by interfering with viral entry, replication, or other stages of the viral life cycle.[6]
-
Antimalarial: Chloroquine, a well-known quinoline derivative, has been a cornerstone of antimalarial therapy for decades.[7] Research continues to explore new quinoline-based compounds to combat drug-resistant malaria strains.[8]
The subject of this note, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, incorporates several key structural features that suggest potential for biological activity. The chloro- and methyl-substituents on the quinoline ring, combined with the dioxolo moiety, may confer unique pharmacological properties worthy of investigation.
Potential Therapeutic Applications and Supporting Data from Analogous Compounds
Based on the activities of structurally related compounds, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline could be investigated for the following applications. The tables below summarize quantitative data from studies on analogous quinoline derivatives.
Quinoline derivatives are known to target various signaling pathways implicated in cancer. For instance, some derivatives of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have been shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells.[3]
Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | [3] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colon) | 0.54 | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25 | [9] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231 (Breast) | 12.5-25 | [9] |
The antimicrobial potential of quinolines is well-documented. Halogenated quinolines, in particular, have shown potent activity against a range of bacterial and fungal pathogens. For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant in vitro activity against Mycobacterium tuberculosis.[10]
Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [10] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [11] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococci faecalis | 4 - 16 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
This protocol is adapted from studies on other quinoline derivatives to assess anticancer activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This protocol is a standard method for determining the antimicrobial activity of a compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (dissolved in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. Alternatively, add a viability indicator like resazurin and measure fluorescence.
-
The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Visualizations
The following diagrams illustrate a potential mechanism of action and an experimental workflow relevant to the study of quinoline derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by a quinoline derivative.
Caption: A general experimental workflow for evaluating the medicinal chemistry potential of a novel quinoline compound.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 6. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds extensively studied for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The novel compound, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, belongs to this versatile family and holds potential for therapeutic applications. This document provides detailed protocols for a panel of in vitro assays to characterize its biological activity profile, focusing on potential anticancer and antimicrobial properties. The following protocols are designed to guide researchers in the initial screening and evaluation of this compound.
Physicochemical Properties (Hypothetical)
A summary of the predicted or experimentally determined physicochemical properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is crucial for proper handling and assay design.
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water |
| Purity | >98% (by HPLC) |
| Storage | Store at -20°C, protect from light |
Anticancer Activity Assays
Quinoline derivatives have demonstrated significant potential as anticancer agents.[3][7][8][9][10] The following assays are designed to evaluate the cytotoxic and mechanistic properties of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in DMSO. Serially dilute the compound in a cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) after 48h |
| HCT116 (Colon Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF-7 (Breast Cancer) | 8.1 |
| HIEC (Normal Intestinal Epithelial) | >50 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
PI3K/AKT/mTOR Signaling Pathway Analysis (Western Blot)
Many anticancer compounds exert their effects by modulating key signaling pathways. The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.[9]
Experimental Protocol:
-
Cell Lysis: Treat cancer cells with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline at its IC₅₀ concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Antimicrobial Activity Assays
Quinoline derivatives are known for their antimicrobial properties.[2][4][5][11][12] The following assays can be used to determine the efficacy of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Serially dilute 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Hypothetical Data Presentation:
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Candida albicans | ATCC 90028 | 16 |
Experimental Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Based on the broad bioactivity of the quinoline scaffold, this compound warrants investigation for its potential anticancer and antimicrobial properties. The successful application of these assays will provide valuable insights into its mechanism of action and guide further preclinical development.
References
- 1. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of new 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Application Notes and Protocols: Scalable Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its quinoline core, a scaffold present in numerous pharmacologically active molecules. The development of a robust and scalable synthesis for this compound is crucial for facilitating further research and development. This document provides a detailed protocol for a potential scalable synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, based on the well-established Friedländer annulation. This method offers a convergent and efficient approach to constructing the quinoline ring system from readily available precursors.
The proposed synthesis involves the acid-catalyzed condensation of 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde with acetone. This reaction is advantageous for its operational simplicity and the potential for high yields, making it amenable to large-scale production.
Proposed Synthetic Pathway: Friedländer Annulation
The synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be achieved via a one-pot Friedländer condensation. This reaction involves the cyclocondensation of an ortho-aminoaryl aldehyde with a ketone containing α-hydrogens. In this proposed protocol, 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde serves as the key precursor, which reacts with acetone in the presence of an acid catalyst to yield the target quinoline.
Figure 1. Proposed synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline via Friedländer Annulation.
Experimental Protocol
This protocol details the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline from 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde and acetone.
Materials:
-
2-amino-3-chloro-4,5-methylenedioxybenzaldehyde
-
Acetone (reagent grade)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous ethanol to the flask to dissolve the starting material, followed by the addition of acetone (10 equivalents).
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis. The values are hypothetical and based on typical yields for Friedländer annulation reactions.
| Parameter | Value |
| Starting Material | 2-amino-3-chloro-4,5-methylenedioxybenzaldehyde |
| Reagents | Acetone, p-Toluenesulfonic acid monohydrate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~80°C) |
| Reaction Time | 4-6 hours |
| Theoretical Yield | Dependent on starting material quantity |
| Expected Experimental Yield | 75-85% |
| Purity (post-purification) | >98% (by HPLC) |
Workflow Diagram
Figure 2. Step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Use caution when heating flammable solvents.
Application Notes and Protocols for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline as an Intermediate for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. While extensively studied for their broad spectrum of biological activities, their unique electronic and photophysical properties have also made them pivotal in the advancement of materials science. The rigid, planar structure of the quinoline scaffold, combined with its inherent electron-deficient nature, allows for the design of molecules with tailored optical and electrical properties. These characteristics have led to their successful application in diverse fields such as organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a promising intermediate for the synthesis of novel functional materials. The presence of a chloro group at the 8-position provides a reactive site for further molecular elaboration, enabling the tuning of its electronic and photophysical properties. The methyl group at the 6-position and the dioxolo ring can also influence the molecule's solubility, solid-state packing, and luminescent characteristics. This document provides detailed application notes and experimental protocols for leveraging this versatile intermediate in the development of functional materials.
Potential Applications
The structural features of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline make it a valuable precursor for several classes of functional materials:
-
Emissive Materials for OLEDs: The dioxolo[4,5-g]quinoline core can be a part of a larger conjugated system that exhibits strong fluorescence. By replacing the chlorine atom with various aryl or electron-donating groups through cross-coupling reactions, the emission color and quantum yield can be finely tuned.
-
Electron-Transporting Materials (ETMs) for OLEDs: The inherent electron-deficient nature of the quinoline ring system makes its derivatives suitable for use as ETMs. Functionalization at the 8-position can be used to adjust the LUMO (Lowest Unoccupied Molecular Orbital) energy level for efficient electron injection and transport from the cathode to the emissive layer.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): Derivatives of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be designed to have a high triplet energy, making them suitable as host materials for phosphorescent emitters.
-
Fluorescent Probes: The quinoline moiety is a well-known fluorophore. Modification of the electronic properties through substitution at the chloro position can lead to the development of fluorescent sensors for ions or small molecules.
Data Presentation
Due to the limited availability of specific data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives in public literature, the following tables present representative data for analogous functionalized quinoline and dioxoloquinoline compounds to provide a benchmark for expected performance.
Table 1: Photophysical Properties of Analogous Dioxoloquinoline Derivatives
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| Aryl-substituted Dioxoloquinolines | 350-400 | 450-550 | 0.4 - 0.8 | Toluene |
| Donor-Acceptor Dioxoloquinolines | 400-450 | 500-600 | 0.3 - 0.6 | Dichloromethane |
| Metal-complexed Dioxoloquinolines | 380-420 | 520-580 | Not Applicable (Phosphorescence) | CH2Cl2 |
Table 2: Performance of OLEDs Incorporating Analogous Quinoline-based ETMs
| Device Structure | ETM | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE, %) |
| ITO/HTL/EML/ETM/LiF/Al | Phenyl-substituted quinoline | 3.5 | >10000 | 5-8 |
| ITO/HTL/EML/ETM/LiF/Al | Pyridyl-substituted quinoline | 3.2 | >12000 | 6-10 |
| ITO/HTL/EML/ETM/LiF/Al | Cyano-substituted quinoline | 3.8 | >8000 | 4-7 |
Experimental Protocols
The following are generalized protocols for the synthesis and functionalization of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and its subsequent use in the fabrication of an OLED device.
Protocol 1: Synthesis of Aryl-Substituted Dioxolo[4,5-g]quinolines via Suzuki Cross-Coupling
This protocol describes a general method for the functionalization of the 8-chloro position.
Materials:
-
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
-
Arylboronic acid (e.g., phenylboronic acid, pyrenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the palladium catalyst (0.05-0.10 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a simple multi-layer OLED device using a synthesized derivative as the emissive layer.
Materials:
-
ITO-coated glass substrates
-
Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)
-
Synthesized emissive quinoline derivative
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Cathode materials (e.g., LiF, Al)
-
Solvents for spin-coating (e.g., chlorobenzene, chloroform)
-
Spin-coater
-
High-vacuum thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function.
-
HIL Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes.
-
Emissive Layer Deposition: Dissolve the synthesized quinoline derivative in a suitable solvent and spin-coat it on top of the HIL. Anneal the substrate at an appropriate temperature to remove the solvent.
-
ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (< 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, 20-40 nm), a thin electron-injection layer (e.g., LiF, 1 nm), and the metal cathode (e.g., Al, 100 nm).
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox to protect it from oxygen and moisture.
-
Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).
Visualizations
Caption: Synthetic pathway for functional materials from the intermediate.
Caption: Experimental workflow for OLED fabrication and testing.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. The primary synthesis route discussed is the Gould-Jacobs reaction, a robust method for quinoline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline via the Gould-Jacobs reaction.
Problem 1: Low or No Yield of the Desired Product
Possible Causes:
-
Incomplete Condensation: The initial reaction between the aniline precursor (5-amino-6-chloro-4-methyl-1,3-benzodioxole) and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate) may be incomplete.
-
Failed or Incomplete Cyclization: The high-temperature cyclization of the intermediate is a critical and often challenging step.[1][2]
-
Sub-optimal Reaction Temperature: The thermal cyclization requires high temperatures, typically in the range of 250-300°C.[1] Insufficient temperature will lead to an incomplete reaction.
-
Incorrect Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Prolonged heating can lead to degradation of the product.[1][2]
-
Decomposition of Starting Material or Intermediate: The dioxolo group, in particular, may be sensitive to the high temperatures and potentially acidic conditions of the reaction, leading to decomposition.
Solutions:
-
Optimize Condensation: Ensure a 1:1 to 1:1.2 molar ratio of the aniline to the malonic ester derivative. Heat the mixture at 100-130°C and monitor the reaction for the evolution of ethanol, which indicates the progress of the condensation.[1]
-
Increase Cyclization Temperature: Gradually increase the temperature of the cyclization step. The use of a high-boiling point solvent such as Dowtherm A or diphenyl ether is crucial for achieving and maintaining the required high temperatures uniformly.[1]
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time that maximizes product formation while minimizing degradation.
-
Consider Microwave Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and efficient heating.[1]
-
Ensure Anhydrous Conditions: The presence of moisture can potentially interfere with the reaction. Ensure all reagents and solvents are dry.[1]
Problem 2: Formation of Tarry, Intractable Materials
Possible Causes:
-
Decomposition at High Temperatures: The high temperatures required for cyclization can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of tar.[1]
-
Prolonged Reaction Time: Extended heating increases the likelihood of side reactions and decomposition.[1]
-
Oxidation: The reaction mixture may be susceptible to oxidation at high temperatures.
Solutions:
-
Precise Temperature Control: Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating.[1]
-
Minimize Reaction Time: Optimize the reaction time to prevent prolonged exposure to high temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Problem 3: Presence of Significant Impurities in the Crude Product
Possible Causes:
-
Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product.
-
Side Reactions: Besides tar formation, other side reactions such as decarboxylation of the intermediate can occur, leading to byproducts.[1]
-
Residual High-Boiling Solvent: The high-boiling point solvent used for the cyclization can be difficult to remove completely.[1]
Solutions:
-
Purification Techniques:
-
Column Chromatography: This is an effective method for separating the desired product from impurities.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
-
Trituration: For oily products, trituration with a non-polar solvent like hexane or petroleum ether can help induce crystallization and remove non-polar impurities.[1]
-
-
Thorough Solvent Removal: Use high vacuum to ensure the complete removal of any high-boiling point solvents.[1]
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic pathway for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?
A1: The most probable synthetic route is the Gould-Jacobs reaction. This would involve the condensation of 5-amino-6-chloro-4-methyl-1,3-benzodioxole with an alkoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate) to form an intermediate, followed by a thermal cyclization to yield the quinoline ring system.
Q2: What are the critical parameters to control in the Gould-Jacobs synthesis of this compound?
A2: The most critical parameters are the temperature and duration of the cyclization step.[2] These need to be carefully optimized to ensure complete cyclization while minimizing the degradation of the product and the formation of byproducts.
Q3: My cyclization reaction is not proceeding to completion. What should I do?
A3: If your cyclization is incomplete, you can try the following:
-
Gradually increase the reaction temperature.[1]
-
Extend the reaction time, while carefully monitoring for product degradation.[1]
-
Consider using microwave heating, which can provide more efficient and rapid heating, often leading to higher yields in shorter times.[1]
Q4: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A4: The formation of tar is likely due to decomposition at the high temperatures required for the reaction.[1] To mitigate this, you should:
-
Optimize the reaction temperature and time to find a balance between efficient cyclization and minimal degradation.[1]
-
Use a high-boiling, inert solvent for uniform heating.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
Q5: Are there any specific challenges related to the substituents on the target molecule?
A5: The 1,3-benzodioxole (dioxolo) group can be sensitive to strongly acidic conditions and high temperatures, which are characteristic of the Gould-Jacobs reaction. This could potentially lead to lower yields due to decomposition. Careful control of the reaction conditions is therefore crucial.
Data Presentation
Table 1: Effect of Reaction Conditions on Quinoline Synthesis Yield (General Gould-Jacobs Reaction)
| Entry | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | 250 | 10 | 1 | Incomplete cyclization, mainly intermediate observed.[2] |
| 2 | 300 | 10 | 37 | Significant improvement in yield with higher temperature.[2] |
| 3 | 250 | 30 | Low | Extended time at lower temperature does not significantly improve yield.[2] |
| 4 | 300 | 30 | 28 | Increased time at high temperature leads to product degradation and decarboxylation.[2] |
| 5 | 300 | 5 | 47 | Optimal balance of high temperature and short reaction time provides the best yield.[2] |
Note: This data is for a general Gould-Jacobs reaction and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for Gould-Jacobs Synthesis of Quinolines (Conventional Heating)
-
Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[1]
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction's progress by TLC or LC-MS.[1]
-
Work-up and Purification: After cooling the reaction mixture to room temperature, the product may precipitate. If so, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
Protocol 2: General Procedure for Gould-Jacobs Synthesis of Quinolines (Microwave-Assisted)
-
Reaction Setup: In a microwave-safe vial, combine the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Microwave Irradiation: Heat the mixture in a microwave reactor to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.
-
Work-up and Purification: Allow the reaction vessel to cool to room temperature. If the product precipitates, it can be filtered and washed. Otherwise, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.[1]
Visualizations
References
Common problems and solutions in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of quinolines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common quinoline synthesis reactions.
Skraup Synthesis
Problem: The reaction is extremely vigorous and difficult to control, leading to significant tar formation.
-
Root Cause: The Skraup synthesis is a notoriously exothermic reaction.[1] The highly acidic and oxidizing conditions, especially at elevated temperatures, can cause polymerization of the reactants and intermediates, leading to charring and tar formation.[1][2] Uncontrolled reaction temperatures and localized overheating are key contributors to low yields and tar production.[3]
-
Solutions:
-
Use a Moderator: The addition of a moderator can help to control the reaction's vigorous nature. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by acting as an oxygen carrier, which allows the oxidation to proceed more smoothly.[1][4] Boric acid can also be used for this purpose.[2]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly while ensuring efficient cooling and stirring.[1] This helps to dissipate heat and prevent localized hotspots.
-
Temperature Management: Gently heat the mixture to initiate the reaction, and then control the exothermic phase. Avoid excessively high temperatures.[1]
-
Purification of Tarry Product: If tar formation is unavoidable, the crude product can often be isolated from the tar by steam distillation followed by extraction.[1][3]
-
Problem: Low to no product yield, especially with deactivated anilines.
-
Root Cause: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and reducing the yield.[3] Insufficient reaction temperature or time can also lead to incomplete conversion.
-
Solutions:
-
Optimize Reaction Conditions: For deactivated systems, increasing the reaction temperature and prolonging the reaction time may be necessary to drive the reaction to completion.[3]
-
Alternative Synthetic Routes: If yields remain low, consider alternative methods like the Friedländer or Combes synthesis, which may be more suitable for substrates with electron-withdrawing groups.[3]
-
Doebner-von Miller Synthesis
Problem: Significant tar and polymer formation, leading to low yields.
-
Root Cause: This is one of the most common side reactions in the Doebner-von Miller synthesis. The strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5]
-
Solutions:
-
Biphasic Solvent System: To minimize self-polymerization, sequester the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase.[5]
-
Gradual Reactant Addition: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[5]
-
Optimize Acid Catalyst: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[5]
-
Problem: Isolation of dihydro- or tetrahydroquinoline byproducts.
-
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Inefficient or insufficient oxidizing agent, or suboptimal reaction conditions can lead to incomplete oxidation.[5]
-
Solutions:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid) to drive the reaction to completion.[5]
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in the final product, they can be oxidized in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[5]
-
Friedländer Synthesis
Problem: Low yield or no product formation.
-
Root Cause: Several factors can contribute to low yields in the Friedländer synthesis, including an inappropriate catalyst, suboptimal reaction temperature, poor substrate reactivity due to steric hindrance or deactivating electronic effects, and unwanted side reactions.[6]
-
Solutions:
-
Catalyst Selection: The choice of acid or base catalyst is crucial and substrate-dependent. A comparative study of different catalysts may be necessary to find the most effective one for your specific substrates.[6]
-
Temperature Optimization: The reaction often requires heating, but excessive temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly improve reaction yields and shorten reaction times by providing rapid and uniform heating.[7]
-
Problem: Formation of side products from aldol condensation.
-
Root Cause: A common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[8]
-
Solutions:
Problem: Poor regioselectivity with unsymmetrical ketones.
-
Root Cause: The use of an unsymmetrical ketone with two different enolizable α-methylene groups can lead to the formation of a mixture of regioisomeric quinoline products.[9]
-
Solutions:
-
Catalyst Control: Certain catalysts are known to promote regioselectivity. For example, specific amine catalysts can direct the reaction towards a particular isomer.[6]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[8]
-
Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and order of reagent addition can help identify conditions that favor the formation of a single isomer.[6]
-
Combes Synthesis
Problem: Low yield with anilines containing strong electron-withdrawing groups.
-
Root Cause: Strong electron-withdrawing groups (like -NO₂) on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step difficult or preventing it altogether.[10][11]
-
Solution:
-
Consider Alternative Syntheses: For anilines with strongly deactivating groups, other quinoline synthesis methods that do not rely on an electrophilic aromatic substitution as the key ring-closing step may be more successful.
-
Problem: Lack of regioselectivity with unsymmetrical β-diketones.
-
Root Cause: Similar to the Friedländer synthesis, using an unsymmetrical β-diketone in the Combes synthesis can lead to the formation of two different regioisomers.[9][12] The regiochemical outcome is influenced by a combination of steric and electronic effects.[12]
-
Solutions:
-
Modify Substituents: If possible, modify the substituents on the starting materials. For instance, a bulkier substituent on the aniline may favor cyclization at the less sterically hindered position of the β-diketone.[9]
-
Optimize Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature can significantly influence the regiochemical outcome.[9] A systematic screening of these parameters is recommended. For example, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines has been observed to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer.[12]
-
Data Summary Tables
Table 1: Catalyst Comparison for Friedländer Quinoline Synthesis
| Catalyst | Reaction Type | Substrates | Yield (%) | Conditions | Reference |
| Transition-Metal Catalysts | |||||
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified | [13] |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified | [13] |
| Metal-Free Catalysts | |||||
| [Msim][OOCCCl₃] (Ionic Liquid) | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyls | Up to 100 | Not Specified | [13] |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified | [13] |
| Nanocatalysts | |||||
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free | [13] |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free | [13] |
| Solid-Supported Catalysts | |||||
| Amberlyst-15 | Friedländer Reaction | 2-aminoaryl ketones and active methylene compounds | Good to Excellent | Refluxing ethanol | [14] |
| NaHSO₄-SiO₂ | Friedländer Annulation | 2-aminoaryl ketones and active methylene compounds | Excellent | Solvent-free, high temperature | [14] |
| Polymer-Based Catalysts | |||||
| Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] | Friedländer Synthesis | 2-aminoaryl ketones and active methylene compounds | Excellent | Aqueous or solvent-free | [14] |
| PEG-SO₃H | Friedländer Synthesis | 2-aminoaryl ketones and active methylene compounds | Good to Excellent | Aqueous, 60°C | [14] |
Table 2: Quinoline Purification Technique Comparison
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) |
| Distillation | ||||
| Steam followed by vacuum distillation | Crude Quinoline from Skraup Synthesis | 110-114°C at 14 mmHg | High (not specified) | 84-91 |
| Crystallization (Salt Formation) | ||||
| Salt formation and neutralization | Crude Quinoline | Phosphoric acid | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 |
| Recrystallization | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0 |
| Picrate Salt Formation | ||||
| Picrate formation and liberation | Crude Quinoline | Picric acid in ethanol, then liberation with a base | High | Not specified |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
This protocol is a representative procedure for the classic Skraup synthesis.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
-
Sodium hydroxide solution (for workup)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.[15]
-
Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.[15]
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[15] Once the initial exotherm has subsided, continue to heat the mixture at 140-150°C for 3-4 hours.[16]
-
Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.[15][16]
-
Purification: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation.[4][15] Separate the organic layer from the steam distillate. The crude quinoline can be further purified by distillation under reduced pressure.[16]
Protocol 2: Friedländer Synthesis of a Substituted Quinoline (Microwave-Assisted)
This protocol is adapted from a modern, efficient method for the Friedländer synthesis.[7]
Materials:
-
2-Aminobenzophenone
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-aminobenzophenone (1.0 eq) and cyclohexanone (1.2 eq).
-
Solvent and Catalyst: Add glacial acetic acid to act as both the solvent and the acid catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 5 minutes.[7]
-
Workup: After the reaction is complete, allow the vial to cool to room temperature.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.
Visualizations
Caption: General experimental workflow for the Skraup synthesis.
Caption: Troubleshooting logic for poor regioselectivity in Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely violent. How can I make it safer?
A1: The Skraup synthesis is known for being highly exothermic.[1] To moderate the reaction, you can add ferrous sulfate (FeSO₄) or boric acid.[1][2] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and to ensure good stirring to dissipate heat and prevent localized hotspots.[1]
Q2: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?
A2: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[5] This can be minimized by using a biphasic solvent system (e.g., toluene/water) to sequester the carbonyl compound in the organic phase or by adding the carbonyl compound slowly to the reaction mixture.[5]
Q3: I am using a substituted aniline in the Doebner-von Miller synthesis and getting a very low yield. What could be the issue?
A3: The electronic properties of the substituents on the aniline can greatly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[5] In such cases, a modified approach or a different quinoline synthesis method might be more suitable.
Q4: In the Friedländer synthesis with an unsymmetrical ketone, I am getting a mixture of regioisomers. How can I control the regioselectivity?
A4: Controlling regioselectivity in the Friedländer synthesis is a common challenge.[9] Strategies to improve it include using specific catalysts (like certain amine catalysts) that favor the formation of one isomer, optimizing reaction conditions (such as temperature and the rate of ketone addition), or modifying the ketone with a directing group to block one of the reaction sites.[6][8]
Q5: Can I perform the Friedländer synthesis without a solvent?
A5: Yes, solvent-free conditions have been developed for the Friedländer synthesis, often in conjunction with solid-supported catalysts or microwave irradiation.[13][17] These methods can be more environmentally friendly and can sometimes lead to improved yields and shorter reaction times.
Q6: Why is purification of the crude product from a Skraup synthesis often difficult?
A6: The harsh reaction conditions of the Skraup synthesis often lead to the formation of a significant amount of high-molecular-weight tar.[3][18] This makes the reaction mixture viscous and can complicate the extraction of the desired quinoline product, often leading to product loss during workup.[3] Steam distillation is a common and effective method for separating volatile quinolines from this non-volatile tar.[3]
References
- 1. iipseries.org [iipseries.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Chlorinated Quinoline Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of chlorinated quinoline compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions that arise during the purification of chlorinated quinolines.
General Questions
Q1: What are the typical impurities found in crude chlorinated quinoline samples? A1: Impurities largely depend on the synthetic route used.[1][2] Common impurities may include:
-
Unreacted Starting Materials: Such as anilines or other precursors.[1]
-
Reaction Intermediates: Incomplete cyclization or chlorination can leave intermediate products in the mixture.[1]
-
By-products: These can include isomers, over-chlorinated species, degradation products, and polymeric tar.[1][3] For instance, the Skraup synthesis is known for producing tarry by-products.[3]
-
Residual Solvents: Solvents used during the synthesis or initial work-up may remain.[1]
Chromatography Issues
Q2: My chlorinated quinoline is decomposing on the silica gel column. How can I prevent this? A2: Decomposition on silica gel is a frequent issue due to the acidic nature of silica and the basicity of the quinoline nitrogen.[4] To mitigate this, consider the following strategies:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by using an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[4]
-
Use an Alternative Stationary Phase: Basic or neutral alumina can be an excellent substitute for silica gel.[4] For highly sensitive compounds, Florisil, cellulose, or reversed-phase silica (C18) are also viable options.[4]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the acidic stationary phase.[4]
Q3: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it? A3: Tailing is also caused by the strong interaction between the basic quinoline and acidic silica gel.[4] The most effective solution is to add a basic modifier, like 0.5-2% triethylamine or pyridine, to your eluent system.[4] This neutralizes the acidic sites on the silica, leading to improved peak shape and better separation.[4]
Crystallization Challenges
Q4: I'm trying to recrystallize my chlorinated quinoline, but it's "oiling out" instead of forming crystals. What should I do? A4: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high impurity levels or the solution being too concentrated.[5] To resolve this:
-
Adjust the Temperature: Re-heat the solution to dissolve the oil completely.[5]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool slowly.[5]
-
Reduce Concentration: Add more of the primary solvent to the hot solution to decrease the concentration before attempting to cool and crystallize again.[5]
-
Induce Nucleation: If the solution is clear after cooling, gently scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization.[5]
Q5: My compound is an oil at room temperature and won't crystallize at all. How can I purify it? A5: If your chlorinated quinoline is a persistent oil, several strategies can be employed:
-
Salt Formation: Since quinolines are basic, they can often be converted into crystalline salts.[6] Hydrochloride salts are common and can be formed by treating a solution of the compound (e.g., in isopropanol or ether) with HCl.[6][7] Picrate salts are also known to be highly crystalline.[6]
-
Chromatographic Purification: If salt formation is unsuccessful, column chromatography is the recommended next step to obtain a product of significantly higher purity.[6]
-
Solvent Screening: For non-polar oils, try dissolving the compound in a solvent like dichloromethane and then slowly adding a non-polar anti-solvent like hexane or pentane until the solution becomes turbid.[6]
Work-up and Initial Purification
Q6: My crude product is a dark, tarry material. How can I effectively remove the tar? A6: Tar formation is very common, especially in reactions like the Skraup synthesis.[3]
-
Steam Distillation: This is a classic and effective method to separate the volatile quinoline product from non-volatile tar.[3][8]
-
Acid-Base Extraction: An initial liquid-liquid extraction can remove gross impurities.[2] Dissolve the crude material in an organic solvent, wash with a dilute acid (e.g., HCl) to extract the basic quinoline into the aqueous phase, discard the organic layer containing neutral impurities, and then neutralize the aqueous layer with a base to recover the purified quinoline.[2][9]
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment of Chlorinated Quinolines. This table provides a comparative overview of common analytical techniques for determining the purity of chlorinated quinoline compounds.[1]
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between liquid and solid phases. | Separation of volatile compounds based on boiling points and stationary phase interactions. | Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; provides structural information. | High resolution for volatile and semi-volatile impurities; robust and established technique. | Highly accurate and precise; does not require a specific reference standard of the analyte; provides structural confirmation. |
| Key Disadvantages | Matrix effects can influence ionization. | Limited to thermally stable and volatile compounds; potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Typical Precision (%RSD) | < 2% | < 3% | < 1% |
Table 2: Overview of Purification Techniques and Expected Outcomes. This table summarizes common purification methods and their general effectiveness for chlorinated quinolines.
| Purification Method | Typical Application | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization | Purifying solid crude products with moderate to high initial purity. | >99% achievable[10] | 70-90%[10] | Solvent choice is critical; risk of "oiling out".[2][5] |
| Column Chromatography | Separating complex mixtures; purifying oils; removing closely related isomers. | High (>98%) | 50-85% | Risk of decomposition on silica; deactivation may be necessary.[4] |
| Acid-Base Extraction | Initial cleanup of crude reaction mixtures, especially to remove tar and neutral impurities. | Moderate (removes gross impurities) | >90% | Effective for separating basic quinolines from other components.[9] |
| Steam Distillation | Isolating volatile quinolines from non-volatile tars and inorganic salts. | Good (removes non-volatile impurities) | Variable | Particularly useful for crude products from harsh reactions like the Skraup synthesis.[3][8] |
| Salt Formation | Purifying basic quinolines that are oils or difficult to crystallize. | Very High | Good | The free base must be regenerated after purification.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization This protocol outlines a general procedure for purifying solid chlorinated quinoline compounds. The choice of solvent is critical and should be determined empirically. A mixture of ethanol and water is often a good starting point for hydrochloride salts.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (or solvent mixture) until the compound is fully dissolved.[2][11]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon, boil the solution for a few minutes, and then perform a hot filtration to remove the carbon.[2][10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2][11] If crystallization does not start, scratch the inside of the flask or add a seed crystal.[5]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2][11]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Protocol 2: Column Chromatography with Deactivated Silica Gel This protocol is designed to minimize the decomposition of basic chlorinated quinolines on silica gel.[4]
-
Prepare the Eluent: Based on TLC analysis, choose an appropriate solvent system (e.g., ethyl acetate in hexanes). Add 1% triethylamine (NEt₃) to the eluent to deactivate the silica.[4]
-
Pack the Column: Prepare a slurry of silica gel in the deactivated eluent and pack the column, ensuring no air bubbles are trapped.[12]
-
Load the Sample:
-
Wet Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane) and carefully add it to the top of the column.[12]
-
Dry Loading: If solubility is low, dissolve the compound, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Add this powder to the top of the column.[12]
-
-
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.[12]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[12]
Visualizations
Caption: General workflow for the purification of chlorinated quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Dioxoloquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dioxoloquinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the dioxoloquinoline core?
A1: The most prevalent methods for synthesizing the dioxoloquinoline scaffold are variations of established quinoline and isoquinoline syntheses, leveraging the electron-rich nature of the methylenedioxy-substituted aromatic ring. These include:
-
Bischler-Napieralski Reaction: This is a key method for producing 3,4-dihydroisoquinoline precursors from β-arylethylamides, which can then be oxidized to the corresponding dioxoloquinoline.[1][2][3][4][5]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.[3][4][6][7]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones to yield substituted quinolines.[8]
-
Pomeranz-Fritsch-Bobranski Synthesis: This route provides access to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[9][10]
Q2: I am new to dioxoloquinoline synthesis. What are the primary challenges I should anticipate?
A2: Researchers may encounter several challenges, including:
-
Low Reaction Yields: This can be due to a variety of factors such as insufficiently reactive starting materials, suboptimal reaction conditions (temperature, catalyst, solvent), or the occurrence of side reactions.[2][4]
-
Side Product Formation: Competing reaction pathways can lead to a mixture of products, complicating purification. A common side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which forms a styrene derivative.[4]
-
Poor Regioselectivity: When using substituted anilines or other precursors, the cyclization step may occur at different positions on the aromatic ring, leading to a mixture of isomers.[8]
-
Purification Difficulties: The basic nature of the quinoline nitrogen can lead to streaking on silica gel during column chromatography. Additionally, separating the desired product from structurally similar side products can be challenging.[11]
Q3: Are there any modern techniques that can improve the efficiency of dioxoloquinoline synthesis?
A3: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction times, increasing yields, and often leading to cleaner reactions with fewer side products.[1][12][13][14] This method is particularly beneficial for reactions that traditionally require high temperatures and long reaction times.
Q4: What safety precautions should I take when working with the reagents for these syntheses?
A4: Many of the reagents used in these syntheses are hazardous. For example, phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Triflic anhydride (Tf₂O) is also highly corrosive. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carefully quench reactions containing corrosive reagents, typically by slowly adding the reaction mixture to a cooled, basic solution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Bischler-Napieralski Synthesis
Q: My Bischler-Napieralski reaction is giving a very low yield of the desired dioxolo-dihydroisoquinoline. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Bischler-Napieralski reaction are a common issue. Here are several factors to consider and potential solutions:
-
Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution. The methylenedioxy group is electron-donating and should activate the ring for cyclization. However, the presence of any electron-withdrawing groups on the aromatic ring will hinder the reaction.
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is critical.
-
Suboptimal Reaction Temperature and Time: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider increasing the temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene).[15] If decomposition is observed, a milder protocol (e.g., with Tf₂O at lower temperatures) should be considered.[5]
-
-
Side Reactions: The primary competing side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[4]
-
Solution: To minimize this, consider using the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[4]
-
Issue 2: Poor Regioselectivity in Combes Synthesis
Q: I am attempting a Combes synthesis with a substituted aniline and am getting a mixture of regioisomers. How can I improve the regioselectivity?
A: Regioselectivity in the Combes synthesis is influenced by both electronic and steric factors.
-
Steric Hindrance: Bulky substituents on the aniline or the β-diketone can direct the cyclization to the less sterically hindered position.[8]
-
Solution: Carefully consider the substitution pattern of your starting materials. It has been observed that increasing the bulk of the substituent on the diketone can favor the formation of one regioisomer over the other.[8]
-
-
Electronic Effects: The electronic nature of the substituents on the aniline ring directs the electrophilic aromatic annulation, which is the rate-determining step.
-
Solution: The use of methoxy-substituted anilines has been shown to influence the regiochemical outcome.[8] Understanding the directing effects of your substituents is key to predicting and controlling the regioselectivity.
-
Issue 3: Purification Challenges
Q: My dioxoloquinoline product is streaking on the silica gel column, leading to poor separation. What can I do to improve the purification?
A: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, causing streaking and sometimes decomposition.[11]
-
Deactivate the Silica Gel:
-
Solution: Add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (typically 0.5-2%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[11]
-
-
Use an Alternative Stationary Phase:
-
Solution: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative. For some compounds, reversed-phase silica (C18) may also be effective.[11]
-
-
Recrystallization:
-
Solution: If the product is a solid, recrystallization can be a highly effective purification method that avoids the issues associated with column chromatography.[16][17][18] A solvent screen should be performed to identify a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Quantitative Data on Reaction Conditions
Disclaimer: The following tables summarize general trends in the optimization of reaction conditions for quinoline and isoquinoline syntheses, as specific quantitative data for dioxoloquinoline synthesis is limited in the provided search results. These should be used as a starting point for optimization.
Table 1: Effect of Catalyst/Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Catalyst/Dehydrating Agent | Substrate Type | Typical Conditions | General Yield Trend |
| POCl₃ | Electron-rich β-arylethylamides | Reflux in toluene or neat | Good to Excellent |
| P₂O₅ in POCl₃ | Less reactive β-arylethylamides | Reflux | Higher than POCl₃ alone[2][15] |
| Tf₂O / 2-chloropyridine | Sensitive β-arylethylamides | -20 °C to 0 °C in DCM | High, under milder conditions[1][5] |
| Polyphosphoric Acid (PPA) | β-arylethylcarbamates | 100 °C | Moderate to Good[2] |
Table 2: Effect of Solvent on Combes Quinoline Synthesis
| Solvent | General Observation |
| Concentrated H₂SO₄ | Commonly used, acts as both solvent and catalyst[8] |
| Polyphosphoric Acid (PPA) | Effective dehydrating agent and solvent[8] |
| Toluene | Higher boiling point allows for higher reaction temperatures[15] |
| Xylene | Even higher boiling point for less reactive substrates[15] |
Table 3: Effect of Temperature on Reaction Time and Yield
| Reaction | Temperature | Effect on Reaction Time | Potential Issues |
| Bischler-Napieralski | Increasing Temperature | Decreases | Increased side products, decomposition[15] |
| Pictet-Spengler | Increasing Temperature | Decreases | May be necessary for less nucleophilic rings[3] |
| Combes Synthesis | High Temperature (Reflux) | Generally required for cyclization | Decomposition of starting materials |
Detailed Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a Dioxolo-dihydroisoquinoline using POCl₃
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(2-(benzo[d][1][3]dioxol-5-yl)ethyl)acetamide (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0-5.0 equivalents) dropwise to the solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 2% triethylamine in the eluent) or by recrystallization.
Protocol 2: Milder Bischler-Napieralski Synthesis using Triflic Anhydride (Tf₂O)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-(2-(benzo[d][1][3]dioxol-5-yl)ethyl)acetamide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add 2-chloropyridine (2.0 equivalents) to the solution.
-
Cooling: Cool the mixture to -20 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add triflic anhydride (Tf₂O) (1.25 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: A generalized experimental workflow for dioxoloquinoline synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. name-reaction.com [name-reaction.com]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 10. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting unexpected side products in quinoline reactions
Welcome to the technical support center for quinoline synthesis and reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline chemistry, troubleshoot unexpected side products, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously exothermic. To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used.
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
-
Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which cause polymerization of intermediates like acrolein.[3] To minimize tarring:
-
Use a moderator like ferrous sulfate to control the reaction rate.[3]
-
Optimize the reaction temperature to avoid excessive heat.
-
Purification of the crude product by steam distillation is a common method to separate the quinoline derivative from the tar.[3]
Q3: My Doebner-von Miller reaction has a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[4] To address this:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[4][5]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[6]
Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A4: Regioselectivity is a common challenge. Strategies to control it include:
-
Catalyst control: Specific amine catalysts, like pyrrolidine, can favor the formation of the 2-substituted quinoline.[7]
-
Directing groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can block one reaction pathway.[7]
-
Reaction conditions: Slow addition of the methyl ketone and higher reaction temperatures have been shown to improve regioselectivity in some cases.[7]
Q5: How can I detect and remove an unexpected quinoline N-oxide side product from my reaction?
A5: Quinoline N-oxides can form when oxidizing agents are present.
-
Detection: N-oxides can be detected by mass spectrometry, where they show a characteristic loss of an oxygen atom (M-16 peak).
-
Removal/Reduction: Quinoline N-oxides can be reduced back to the parent quinoline. A common laboratory procedure involves heating the N-oxide with a reducing agent like phosphorus trichloride (PCl₃) in a solvent such as chloroform.
Troubleshooting Guides
Issue 1: Polymerization in Doebner-von Miller Synthesis
Symptoms:
-
Low yield of the desired quinoline product.
-
Formation of a thick, dark, tarry, or solid polymeric material that complicates product isolation.
Root Cause: The strong acid catalyst required for the cyclization also catalyzes the polymerization of the α,β-unsaturated carbonyl reactant.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.
Quantitative Data Summary (Illustrative)
The following table illustrates how reaction conditions can affect the yield of the desired product versus the formation of polymeric byproducts in a Doebner-von Miller reaction.
| Condition ID | Solvent System | Carbonyl Addition | Catalyst | Temperature (°C) | Desired Product Yield (%) | Polymer Byproduct (%) |
| 1 (Standard) | Ethanol | All at once | HCl (conc.) | 100 | 35 | 60 |
| 2 (Biphasic) | Toluene/H₂O | All at once | HCl (conc.) | 100 | 65 | 30 |
| 3 (Biphasic + Slow Add.) | Toluene/H₂O | Slow addition | HCl (conc.) | 100 | 75 | 20 |
| 4 (Optimized) | Toluene/H₂O | Slow addition | p-TsOH | 80 | 85 | 10 |
Issue 2: Poor Regioselectivity in Friedländer Synthesis
Symptoms:
-
Formation of a mixture of two or more regioisomeric quinoline products when using an unsymmetrical ketone.
-
Difficulty in separating the desired isomer, leading to lower isolated yield.
Root Cause: An unsymmetrical ketone has two different enolizable α-methylene groups, both of which can react with the 2-aminoaryl aldehyde or ketone, leading to different cyclization products.[7]
Strategies for Control:
Caption: Strategies to control regioselectivity in the Friedländer synthesis.
Quantitative Data Summary (Illustrative)
This table shows the impact of different catalysts on the regiomeric ratio in the reaction of 2-aminobenzaldehyde with 2-butanone.
| Catalyst | Solvent | Temperature (°C) | Ratio (2,3-dimethylquinoline : 2-ethylquinoline) | Total Yield (%) |
| NaOH | Ethanol | 80 | 60 : 40 | 75 |
| Pyrrolidine | Toluene | 110 | 95 : 5 | 88 |
| p-TsOH | Toluene | 110 | 70 : 30 | 82 |
| [Hbim]BF₄ (Ionic Liquid) | Neat | 100 | 92 : 8 | 91 |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is adapted from established procedures to include a moderator for controlling the reaction's exothermicity.[8]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide solution (for workup)
Procedure:
-
In a large round-bottom flask fitted with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic, and the mixture should be cooled in an ice bath to maintain control.
-
Add the nitrobenzene.
-
Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.
-
After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 3 hours.
-
Workup: Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation and distill the quinoline from the tarry residue.
-
Separate the quinoline from the aqueous distillate, dry the organic layer, and purify by distillation.
Protocol 2: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol describes the synthesis of a substituted quinoline from an aniline and a β-diketone.[9]
Materials:
-
m-Chloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, combine m-chloroaniline and acetylacetone.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid with stirring, keeping the temperature low.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat under reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dimethyl-7-chloroquinoline.
For the Drug Development Professional: Quinoline Derivatives and Signaling Pathways
Quinoline-based compounds are prominent in drug discovery, particularly in oncology, due to their ability to inhibit key signaling pathways involved in cancer progression.[10]
Key Targeted Signaling Pathways
-
EGFR (Epidermal Growth Factor Receptor) Signaling: The EGFR pathway is crucial for cell proliferation and survival. Many quinoline derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[11]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Signaling: This pathway is a key regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Quinoline-based drugs like Lenvatinib are potent VEGFR inhibitors.[12]
-
PI3K/Akt/mTOR Pathway: This is a central pathway that integrates signals from various receptors to regulate cell growth, proliferation, and survival. It is often dysregulated in cancer, and some quinoline derivatives have shown inhibitory activity against components of this pathway.[10]
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline-based drugs.
Caption: Overview of the VEGFR signaling pathway targeted by quinoline-based inhibitors to block angiogenesis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. genscript.com [genscript.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of quinoline compounds.
| Question | Possible Cause & Explanation | Recommended Action |
| Why is my solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline changing color (e.g., turning yellow or brown)? | Discoloration is a common sign of degradation for quinoline compounds, often caused by oxidation or photodegradation.[1] Exposure to light can lead to the formation of colored byproducts.[1] | Store solutions protected from light, in amber vials or by wrapping containers in aluminum foil.[1] Prepare fresh solutions for critical experiments. |
| I am observing a progressive loss of the parent compound peak and the appearance of new peaks in my HPLC analysis over time. What is happening? | This indicates that your compound is degrading under the current storage or experimental conditions. Quinoline derivatives can be susceptible to hydrolysis (especially at non-neutral pH), oxidation, and photolysis.[1][2] | A forced degradation study is recommended to identify the specific conditions (pH, light, temperature, oxidizing agents) that cause degradation.[3][4] This will help in developing appropriate handling and storage protocols. |
| My assay results are inconsistent, especially between freshly prepared solutions and older stock solutions. Could this be a stability issue? | Yes, inconsistent results are a classic sign of compound degradation.[1] The loss of the active parent compound and the potential interference from degradation products can significantly impact assay performance. | Always use freshly prepared solutions for sensitive assays. If using stock solutions, perform a stability check by comparing the HPLC profile of the aged solution to a freshly prepared standard. |
| I see rapid degradation when my compound is dissolved in an acidic or basic aqueous buffer. Why? | The stability of quinoline compounds is often highly pH-dependent.[1] Both acidic and basic conditions can catalyze the hydrolysis of functional groups or promote other degradation pathways. | Determine the optimal pH for stability by conducting a pH-stability profile study. Use buffers to maintain the pH at this optimal level for your experiments.[1] |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?
Based on the structure and general knowledge of quinoline chemistry, the following degradation pathways are plausible:
-
Hydrolysis: The methyl-dioxolo ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a catechol derivative.
-
Oxidation: The quinoline ring system can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]
-
Photodegradation: Like many aromatic heterocyclic compounds, this molecule is likely sensitive to light. UV or even ambient light exposure could lead to complex degradation pathways, including oxidation and rearrangement.[1][2][5] The chloro-substituent may also be involved in photolytic reactions.
2. How should I store solutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to minimize degradation?
To enhance stability:
-
Protect from Light: Store solutions in amber glass vials or wrap containers with aluminum foil.[1]
-
Control Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). However, always perform freeze-thaw stability studies to ensure the compound is stable under these conditions.[1][3]
-
Control pH: If in an aqueous medium, use a buffer to maintain a pH where the compound is most stable (typically near neutral, but this needs to be determined experimentally).[1]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
3. What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An ideal method should be able to:
-
Separate the parent compound from all potential degradation products.
-
Be validated for specificity, linearity, accuracy, and precision.[1]
-
Peak purity analysis using a Photodiode Array (PDA) detector is crucial to ensure that the parent peak is free from any co-eluting degradants.[1]
4. How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.[3][4] This helps in developing a stability-indicating analytical method. Key conditions to test include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C).[1]
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.[1]
-
Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound and a solution to high temperatures (e.g., 60-80 °C).
-
Photostability: Exposing the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.
Quantitative Data Summary
As no specific experimental data is available for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, the following table is a template for summarizing results from a forced degradation study. Researchers should populate this with their own experimental data.
Table 1: Illustrative Forced Degradation Data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
| Stress Condition | Time | Temperature | % Degradation (Parent Compound) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 h | 60 °C | Data | Data | Data |
| 0.1 M NaOH | 8 h | 60 °C | Data | Data | Data |
| 10% H₂O₂ | 24 h | RT | Data | Data | Data |
| Thermal (Solid) | 48 h | 80 °C | Data | Data | Data |
| Photolytic (Solution) | 24 h | RT | Data | Data | Data |
RT: Room Temperature
Experimental Protocols
Protocol 1: Forced Degradation Study
1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions: For each condition, prepare a sample in triplicate. Include a control sample stored at 2-8°C protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points for analysis.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a known amount of the solid compound in a vial and heat at 80°C.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution and the solid compound to a calibrated light source (as per ICH Q1B guidelines, providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze samples after the exposure period.
-
3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify the relative retention times of the degradation products.
Visualizations
Degradation Pathways & Experimental Workflows
Caption: Potential degradation pathways for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Caption: Experimental workflow for a forced degradation study.
Caption: A troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Improving the Solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Frequently Asked Questions (FAQs)
Q1: Why is 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline expected to have low aqueous solubility?
A1: The low aqueous solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline can be attributed to its molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] The presence of a chloro- and a methyl- group further contributes to its lipophilicity. Additionally, strong intermolecular forces in the crystal lattice of the solid compound can make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several effective methods can be employed to enhance the solubility of quinoline derivatives. These can be broadly categorized as physical and chemical modifications.[1][2] Common approaches include:
-
pH Adjustment: As quinolines are typically weak bases, decreasing the pH of the solution can lead to protonation of the nitrogen atom, forming a more soluble salt.[1][3][4][5][6]
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][7][8][9][10]
-
Salt Formation: Reacting the quinoline compound with an acid to form a stable salt can dramatically improve its aqueous solubility and dissolution rate.[1][2]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][2]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][2]
Q3: How do I select the most appropriate solubility enhancement technique?
A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired application, and the stage of development.[1] For ionizable quinolines like this one, pH adjustment and salt formation are often the first-line approaches due to their simplicity and effectiveness.[1] For neutral or very lipophilic compounds, or if pH modification is not suitable for the application, techniques like solid dispersion or cyclodextrin complexation may be more appropriate.[1]
Troubleshooting Guides
Issue 1: Adjusting the pH of my aqueous solution did not significantly improve solubility.
| Possible Cause | Solution |
| Insufficient pH change | Ensure the pH of the solution is at least 1-2 units below the pKa of the quinoline nitrogen to achieve sufficient protonation.[1] Verify the pH with a calibrated pH meter. |
| Inadequate buffering capacity | The buffer used may not have sufficient capacity to maintain the desired pH upon addition of the compound. Try increasing the buffer concentration.[1] |
| "Salting out" effect | At high salt concentrations from the buffer, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1] |
| Limited intrinsic solubility of the salt | The formed salt itself may have limited solubility. In this case, another solubility enhancement technique may be necessary in addition to or instead of pH adjustment.[1] |
Issue 2: My compound precipitates out of the co-solvent mixture upon addition of the aqueous phase.
| Possible Cause | Solution |
| Co-solvent ratio is not optimal | Systematically vary the co-solvent to aqueous phase ratio to find the optimal composition that maintains solubility. |
| Poor choice of co-solvent | Not all water-miscible solvents are equally effective. Test a range of co-solvents with varying polarities (e.g., ethanol, DMSO, PEG 400). |
| Compound concentration is too high | The concentration of the compound may be exceeding its solubility limit even in the co-solvent mixture. Try preparing a more dilute solution. |
Data Presentation
Table 1: Hypothetical Solubility of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Different Solvent Systems
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| pH 5.0 Buffer | 25 | 15 |
| pH 3.0 Buffer | 25 | 150 |
| 20% Ethanol in Water | 25 | 50 |
| 40% PEG 400 in Water | 25 | 250 |
| 10% Hydroxypropyl-β-Cyclodextrin | 25 | 500 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers) at a constant ionic strength.[1]
-
Sample Preparation: Add an excess amount of finely powdered 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to a known volume of each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Co-solvent Solubility Assessment
-
Co-solvent Selection: Choose a panel of water-miscible organic solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, DMSO).
-
Stock Solution Preparation: Prepare a concentrated stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in each selected co-solvent.
-
Titration: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Add an excess amount of the compound to each co-solvent/water mixture. Equilibrate and analyze the supernatant as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. longdom.org [longdom.org]
- 10. wjbphs.com [wjbphs.com]
Safe handling and storage procedures for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, along with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental challenges.
Compound Information
| Property | Value | Source |
| CAS Number | 50593-65-2 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][2] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | ≥97% or 98% | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline?
A1: Based on available data for this and structurally similar compounds, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is considered harmful and an irritant. The primary hazards include:
-
Harmful if swallowed. [1]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, it should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen).
-
Light: Protected from light.
-
Container: Tightly sealed, clearly labeled container. Amber glass vials are recommended.
Q3: My compound appears to have discolored over time. Is it still usable?
A3: Discoloration, often to yellow or brown, can be an indication of degradation, particularly for quinoline derivatives when exposed to light or air.[3] It is strongly recommended to perform a purity check (e.g., by HPLC or NMR) before using a discolored sample in an experiment to ensure it meets the required specifications. For sensitive applications, using a fresh, non-discolored lot is advisable.
Q4: I am having trouble dissolving this compound. What solvents can I use?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dichloromethane
To enhance aqueous solubility, strategies like pH adjustment (as quinolines are often weak bases) or the use of co-solvents can be explored.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Issue 1: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Prepare fresh stock solutions for each experiment. If using older stock solutions, verify the concentration and purity via analytical methods (e.g., UV-Vis spectroscopy, HPLC). | Quinoline derivatives can be unstable in solution, especially with prolonged storage or exposure to light and non-optimal pH.[4] |
| Precipitation in Aqueous Buffers | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer. Ensure the final concentration of the compound is below its solubility limit in the assay medium. Perform a kinetic solubility assay. | The low aqueous solubility of substituted quinolines can lead to precipitation when diluted from a high-concentration organic stock into an aqueous buffer.[4] |
| Interaction with Assay Components | Run control experiments without the biological target to check for non-specific interactions of the compound with other assay components (e.g., plates, dyes). | The planar aromatic structure of quinolines may lead to non-specific binding or interference with certain assay technologies. |
Issue 2: Difficulty in Handling the Solid Compound
| Potential Cause | Troubleshooting Step | Rationale |
| Hygroscopic Nature | Handle the solid compound in a glove box or under a stream of inert gas. Store the compound in a desiccator. | Quinoline compounds can be hygroscopic, absorbing moisture from the air which can affect weighing accuracy and compound stability.[3] |
| Static Electricity | Use an anti-static gun or ionizer when weighing the compound. | Fine powders can be prone to static, making accurate weighing challenging. |
| Potential for Inhalation | Always handle the solid compound in a chemical fume hood or other ventilated enclosure. | To avoid inhalation of the potentially harmful powder. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
-
Pre-weighing: Allow the container of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry amber glass vial.
-
Dissolution: Add the appropriate volume of a suitable dry solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Stability Assessment
This protocol outlines a basic method to assess the stability of the compound under different conditions.
-
Solution Preparation: Prepare solutions of the compound at a known concentration in different media to be tested (e.g., aqueous buffers at different pH values, with and without light exposure).
-
Incubation: Incubate the solutions under the desired conditions (e.g., 37°C, room temperature, exposure to UV light).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as HPLC with UV detection, to determine the remaining concentration of the parent compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of the compound as a function of time for each condition to determine its stability profile.
Visualizations
Caption: General workflow for the handling and troubleshooting of experiments involving 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Caption: A logical workflow for addressing solubility problems encountered during experiments.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Quinoline Synthesis
Welcome to the technical support center for the scale-up of quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to large-scale production.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the scale-up of common quinoline synthesis reactions.
Skraup Synthesis: Managing Exothermic Reactions and Tar Formation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Violent/Uncontrolled Exothermic Reaction | The Skraup reaction is notoriously exothermic.[1] The reaction can become violent without proper control, posing a significant safety risk.[1][2] | Immediate Actions: If safe, cool the reaction vessel immediately using an ice-water bath.[1] Ensure a blast shield is in place.[1] Preventative Measures: • Use a Moderator: Add ferrous sulfate (FeSO₄) to moderate the reaction's exothermicity.[1][3][4] Boric acid can also be used for a smoother reaction.[5][3] • Controlled Reagent Addition: Add reagents in the correct order (aniline, ferrous sulfate, glycerol, then slowly add sulfuric acid with cooling).[1][2] • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source, as the exotherm should sustain it for a period.[1] |
| Low Product Yield | • Incomplete Reaction: Insufficient reaction time or temperature.[1] • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, requiring harsher conditions.[1] • Tar Formation: Polymerization of acrolein (from glycerol dehydration) consumes starting materials.[1][3] • Purification Losses: Difficult work-up of the tarry mixture can lead to product loss.[4] | • Optimize Conditions: Ensure a sufficient reflux period after the initial exotherm subsides to drive the reaction to completion.[1] • Address Tar Formation: Minimize reaction temperature and time where possible.[1] The use of a moderator like ferrous sulfate also helps reduce tar.[3] • Improve Work-up: Use steam distillation to separate the volatile quinoline product from the non-volatile tar.[1] |
| Significant Tar Formation | The highly acidic and high-temperature conditions promote the polymerization of acrolein, which is generated in situ from glycerol.[1][3] | • Control Temperature: Avoid localized overheating through efficient stirring and gradual heating.[3] • Slow Reagent Addition: Controlled addition of sulfuric acid is critical.[1] • Purification: The most effective method for removing tar is steam distillation of the crude product after making the mixture alkaline.[1] |
Doebner-von Miller Synthesis: Byproducts and Low Conversion
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | • Inactive Catalyst: The concentration and type of acid catalyst are critical.[6] • Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive.[7] • Harsh Conditions: Excessively high temperatures can degrade starting materials and the desired product.[6][7] | • Catalyst Optimization: Ensure the acid catalyst (e.g., HCl, H₂SO₄, p-TsOH, or Lewis acids like SnCl₄) is of the appropriate type and concentration.[6] • Forcing Conditions for Unreactive Substrates: For less reactive anilines, higher temperatures or longer reaction times may be necessary, but this should be optimized carefully.[7] • Temperature Control: Start with milder conditions and increase the temperature gradually while monitoring the reaction.[7] |
| Formation of Tar/Polymeric Byproducts | This is a very common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] | • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exotherm and minimize polymerization.[6] • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization, as it hydrolyzes in situ to generate the reactive aldehyde.[7] • Biphasic Medium: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[7] |
| Formation of Unexpected Isomers | The structure of the aniline or the carbonyl compound can lead to unexpected cyclization pathways or side reactions.[6] | • Thorough Characterization: If an unexpected product forms, perform a detailed analysis using NMR, Mass Spectrometry, and other techniques to identify its structure.[6] • Modify Substrates: To achieve a different regioselectivity (e.g., 4-substituted instead of 2-substituted quinolines), consider using modified carbonyl partners like γ-aryl-β,γ-unsaturated α-ketoesters.[7] |
Friedländer Synthesis: Purity and Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield on Scale-Up | Traditional Friedländer synthesis can involve harsh conditions (high temperature, strong acid/base) which can lead to product degradation when scaled up.[8] | • Milder Catalysts: Investigate using milder catalysts. For example, catalytic amounts of gold catalysts can allow the reaction to proceed under less harsh conditions.[8] Using p-toluenesulfonic acid and iodine under solvent-free conditions is another alternative.[8] • Greener Alternatives: Consider using reusable solid acid catalysts like Nafion NR50, potentially with microwave irradiation to improve efficiency.[9] |
| Self-Condensation of Ketone | The ketone starting material can undergo an aldol self-condensation, especially under basic conditions, which competes with the desired reaction.[10] | • Use a Strong Base: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively form the enolate of one ketone, allowing it to react with the 2-aminobenzaldehyde before it can self-condense.[10] • Controlled Conditions: Carefully control the reaction temperature and the rate of base addition to minimize the self-condensation side reaction.[10] |
| Regioselectivity Issues | Using unsymmetrical ketones can lead to the formation of a mixture of regioisomers, complicating purification.[8][11] | • Substituent Effects: Increasing steric bulk on one of the carbonyl groups can direct the initial nucleophilic attack.[10] • Catalyst/Solvent Choice: The choice of catalyst and solvent can influence the product ratio. Experimenting with different acids (e.g., polyphosphoric acid) may improve selectivity.[10] • Alternative Chemistries: Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts can help resolve regioselectivity issues.[8] |
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis. What are the likely causes?
A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale:
-
Mass and Heat Transfer Limitations : In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[12] Inadequate heat removal can also cause thermal runaway, degrading reactants and products.[12]
-
Changes in Reaction Kinetics : The surface-area-to-volume ratio decreases as the scale increases. This can affect mass transfer between phases and alter the overall reaction kinetics. Parameters that were optimal in a small flask may not be ideal in a large reactor.[12]
-
Solvent Suitability : A solvent that works well on a small scale might not be optimal for a large-scale process due to its boiling point, viscosity, or safety profile. A solvent with a higher boiling point can offer a wider operating temperature range and better process control.[12]
Q2: New, unidentified impurities are appearing in our large-scale synthesis. How should we address this?
The appearance of new impurities on scale-up is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[12]
-
Impurity Profiling : The first step is to identify and quantify these new impurities. This involves taking samples throughout the reaction and analyzing them using techniques like HPLC, GC, LC-MS, and NMR.[12][13] Understanding the structure of an impurity can provide clues about its formation mechanism.
-
In-Process Controls (IPCs) : Implement regular monitoring of the reaction using techniques like TLC, HPLC, or GC to track the formation of impurities over time.[12][14] This data is crucial for understanding the relationship between reaction conditions and impurity formation.[15]
-
Process Optimization : Once the impurities are identified, you can adjust reaction parameters (e.g., temperature, reagent addition rate, catalyst choice) to minimize their formation.[13]
Q3: What are the best methods for monitoring reaction progress during a large-scale synthesis?
A combination of analytical techniques is recommended for robust reaction monitoring:[14]
-
Thin-Layer Chromatography (TLC) : Ideal for rapid, qualitative tracking of the consumption of starting materials and the appearance of the product. It is often the first method used to quickly check for reaction completion.[14]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) : These techniques are essential for quantitative analysis, allowing you to accurately track the concentration of reactants, products, and impurities over time.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides verification of the molecular weight of intermediates and the final product, confirming that the desired transformation is occurring.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Indispensable for detailed structural confirmation of the final product and key intermediates.[14]
Q4: What are the key safety considerations when scaling up quinoline synthesis?
Safety is paramount during scale-up.
-
Exothermic Reactions : Many quinoline syntheses, particularly the Skraup reaction, are highly exothermic.[1][16] It is critical to have a robust cooling system and a plan to manage the reaction exotherm to prevent a thermal runaway.[12]
-
Hazardous Reagents : Classical methods often use harsh and corrosive reagents like concentrated sulfuric acid.[16] Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area.[17] Quinoline itself is harmful if swallowed or in contact with skin and is a suspected carcinogen.[17][18]
-
Pressure Build-up : Vigorous reactions can lead to a sudden increase in pressure. Ensure the reactor is equipped with appropriate pressure relief and venting systems.[1]
-
Risk Assessment : Before performing any reaction on a large scale, a thorough risk assessment should be conducted that reviews the potential hazards associated with each chemical and experimental operation.[2]
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline (General Procedure)
This protocol outlines a general method for the Skraup synthesis, emphasizing safety and control.
-
Reaction Setup : In a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add aniline, glycerol, and a moderator such as ferrous sulfate (FeSO₄).[1][2]
-
Reagent Addition : Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The addition should be controlled to manage the initial exotherm, and the vessel may require external cooling.[1]
-
Reaction : After the addition is complete, gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1][2]
-
Completion : After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]
-
Work-up : Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.[1]
-
Purification : The quinoline product is typically isolated from the tarry residue via steam distillation.[1] The quinoline in the distillate can then be extracted with an organic solvent (e.g., toluene or dichloromethane), dried, and purified further by vacuum distillation.[19]
Protocol 2: Friedländer Synthesis (General Procedure)
This protocol provides a general framework for the acid- or base-catalyzed Friedländer synthesis.
-
Reaction Setup : In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the compound containing an α-methylene group in a suitable solvent (e.g., ethanol, toluene).[19]
-
Catalyst Addition : Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[19]
-
Reaction : Heat the reaction mixture to reflux for the required amount of time. Monitor the progress of the reaction by TLC or HPLC.[19]
-
Work-up : After the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.[19]
-
Purification : The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.[19]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield in scale-up synthesis.
Workflow for Impurity Profiling and Control
Caption: A systematic workflow for identifying and controlling impurities during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 16. benchchem.com [benchchem.com]
- 17. lobachemie.com [lobachemie.com]
- 18. nj.gov [nj.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparing 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline with other quinoline analogs
An Objective Guide for Researchers in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective drug candidates. This guide provides a comparative overview of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and other key quinoline analogs, presenting available data on their biological activities and the experimental methods used for their evaluation. While specific experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is limited in publicly available literature, this comparison with well-characterized analogs offers a valuable framework for predicting its potential therapeutic applications and guiding future research.
Overview of Compared Analogs
This guide focuses on a selection of quinoline derivatives that highlight the impact of different substitution patterns on their biological effects. The chosen analogs represent various classes of activity and have been subjects of significant research, providing a solid basis for comparison.
| Compound Name | Key Structural Features | Primary Biological Activity |
| 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | Dioxolo-fused ring, Chloro and Methyl substitutions | Hypothesized anticancer/antimicrobial |
| Chloroquine | 4-aminoquinoline with a 7-chloro substituent | Antimalarial[4] |
| Bosutinib | Substituted quinoline with a 3-cyano group | Tyrosine Kinase Inhibitor (Anticancer)[5] |
| Cloxyquin (5-Chloroquinolin-8-ol) | 8-hydroxyquinoline with a 5-chloro substituent | Antitubercular, Antibacterial[6] |
Comparative Biological Activity
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. The following table summarizes key quantitative data for the selected analogs.
| Analog | Target/Assay | Measurement | Result | Reference |
| Chloroquine | Plasmodium falciparum (Antimalarial) | EC50 | 50 nM - >10 µM | [4] |
| Bosutinib | Tyrosine Kinase Inhibition | IC50 | Varies by kinase | [5] |
| Cloxyquin | Mycobacterium tuberculosis | MIC50 | 0.125 µg/ml | [6] |
| Cloxyquin | Mycobacterium tuberculosis | MIC90 | 0.25 µg/ml | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of the compared quinoline analogs.
Antimalarial Activity Assay (for Chloroquine and analogs)
The in vitro antimalarial activity of quinoline derivatives against Plasmodium falciparum is commonly determined using a parasite lactate dehydrogenase (pLDH) assay.
-
Parasite Culture: A chloroquine-sensitive strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures are incubated with various concentrations of the test compounds in 96-well microplates for 72 hours.
-
pLDH Measurement: After incubation, the plates are frozen and thawed to lyse the cells. The pLDH activity is then measured by adding a reaction mixture containing lactate, NBT, and diaphorase. The formation of formazan is quantified by measuring the absorbance at 650 nm.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration.
Tyrosine Kinase Inhibition Assay (for Bosutinib and analogs)
The inhibitory activity of quinoline-based compounds against specific tyrosine kinases is a key measure of their potential as anticancer agents.
-
Enzyme and Substrate Preparation: Recombinant human tyrosine kinase and a corresponding peptide substrate are used.
-
Assay Procedure: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a suitable buffer.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phosphospecific antibody or radiometric assays using [γ-³²P]ATP.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Antitubercular Activity Assay (for Cloxyquin and analogs)
The minimum inhibitory concentration (MIC) of quinoline derivatives against Mycobacterium tuberculosis is a standard measure of their antitubercular potential.
-
Bacterial Strains: Standard and clinical isolates of M. tuberculosis are used.
-
Drug Preparation: The test compounds are dissolved in an appropriate solvent and serially diluted.
-
MIC Determination: The assay is typically performed using the microplate Alamar Blue assay (MABA) or the BACTEC 460 radiometric system. In the MABA, the bacteria are incubated with the compounds in a 96-well plate. After a set incubation period, Alamar Blue is added, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
-
Data Interpretation: The MIC₅₀ and MIC₉₀, the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are determined.[6]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action and experimental design is facilitated by visual representations.
Caption: Mechanism of action for chloroquine-like antimalarial drugs.
References
- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives, focusing on their potential as anticancer agents. Drawing from available experimental data on analogous quinoline compounds, this document summarizes key findings on how structural modifications influence biological activity, outlines detailed experimental protocols, and visualizes a key mechanism of action.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The core structure of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline presents a unique template for the design of novel therapeutic agents. The strategic placement of a chlorine atom at the 8-position, a methyl group at the 6-position, and the presence of a dioxolo ring fused at the [g] face of the quinoline system are anticipated to modulate the compound's physicochemical properties and biological target interactions.
Structure-Activity Relationship Insights
While specific SAR studies on a systematic series of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives are limited in the public domain, a broader analysis of related quinoline and dioxolo[4,5-g]quinoline compounds provides valuable insights into the structural features crucial for anticancer activity. The electronic nature and steric bulk of substituents on the quinoline ring have been shown to significantly impact cytotoxicity.
Generally, the introduction of electron-withdrawing groups , such as halogens (e.g., chlorine, fluorine) or nitro groups, at various positions on the quinoline ring has been associated with enhanced anticancer activity.[1][2] Conversely, electron-donating groups , like methoxy (-OCH3) and methyl (-CH3) groups, can also contribute positively to the biological activity, suggesting a complex interplay of electronic and steric factors in ligand-target interactions.[2]
For the dioxolo[4,5-g]quinoline scaffold, modifications at positions analogous to the 8-chloro and 6-methyl substitutions are critical. The presence of a halogen at the 8-position, as in the core molecule of interest, is a common feature in many biologically active quinolines. The methyl group at the 6-position may influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile and overall efficacy.
Comparative Cytotoxicity Data
To illustrate the impact of structural modifications on anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against different human cancer cell lines. While not direct analogs of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, these examples provide a comparative benchmark for the potency of substituted quinolines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| Compound A | 7-methyl-8-nitro-quinoline | Caco-2 (colorectal) | 1.87 |
| Compound B | 8-nitro-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 0.53 |
| Compound C | 8-Amino-7-quinolinecarbaldehyde | Caco-2 (colorectal) | 1.14 |
| Compound D | Pyrazolo[4,3-f]quinoline Derivative 1M | NUGC-3 (gastric) | < 8 |
| Compound E | Pyrazolo[4,3-f]quinoline Derivative 2E | NUGC-3 (gastric) | < 8 |
| Compound F | Quinoline-based dihydrazone 3b | MCF-7 (breast) | 7.016 |
| Compound G | Quinoline-based dihydrazone 3c | MCF-7 (breast) | 7.05 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Mechanism of Action: Topoisomerase I Inhibition
A significant body of research indicates that many anticancer quinoline derivatives exert their cytotoxic effects through the inhibition of topoisomerase I (Top1).[3][4] Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.
The following diagram illustrates the proposed mechanism of Top1 inhibition by quinoline derivatives.
Caption: Proposed mechanism of Topoisomerase I inhibition by quinoline derivatives.
Quinoline derivatives are thought to intercalate into the DNA at the site of the single-strand break, forming a stable ternary complex with Top1 and DNA. This stabilization of the "cleavable complex" prevents the religation of the DNA strand, leading to an accumulation of DNA single-strand breaks. During DNA replication, the collision of the replication fork with these stalled complexes results in the formation of irreversible and lethal double-strand breaks, ultimately triggering apoptotic cell death.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are methodologies for key assays used in the evaluation of the anticancer activity of quinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should typically be below 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds
-
Stop solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (no compound) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the positive control. The IC50 value can be calculated by quantifying the band intensities.
Conclusion
The 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline scaffold represents a promising starting point for the development of novel anticancer agents. The insights from the structure-activity relationships of analogous quinoline derivatives suggest that strategic modifications to this core structure can lead to potent cytotoxic compounds. The inhibition of topoisomerase I is a key mechanism through which many of these compounds exert their anticancer effects. The provided experimental protocols offer a standardized approach for the evaluation of new derivatives, facilitating the comparison of their biological activities and the identification of lead candidates for further preclinical and clinical development. Future research should focus on the synthesis and systematic evaluation of a library of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline derivatives to establish a more detailed and specific SAR for this promising class of compounds.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: Evaluating its Anticancer and Antimicrobial Potential
In the landscape of modern pharmacology, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with significant biological activities, ranging from anticancer to antimicrobial. This guide provides a detailed comparative analysis of a specific derivative, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, contextualizing its potential within the broader family of quinoline-based compounds and against established therapeutic agents. Through an examination of its structural features, predicted mechanisms of action, and the experimental frameworks used for its evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations.
Introduction to the Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in numerous pharmacologically active compounds.[1] Its unique electronic distribution, hydrogen bonding capabilities, and stereochemistry allow for diverse interactions with biological targets.[1] This has led to the development of quinoline derivatives as effective agents against a wide array of diseases, including cancer and microbial infections.[2][3] Modifications to the basic quinoline structure, such as the addition of substituents like halogens, alkyl groups, and fused rings, can significantly modulate the biological activity, toxicity, and pharmacokinetic properties of the resulting compounds.
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline incorporates several key features that suggest a strong potential for biological activity. The dioxolo group fused at the [g] face of the quinoline core is a common feature in natural products with biological activity. The presence of a chloro group at position 8 and a methyl group at position 6 are expected to enhance its lipophilicity and potentially its ability to cross cellular membranes and interact with intracellular targets.
Anticipated Biological Activity: An Evidence-Based Projection
While direct experimental data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is not extensively available in the public domain, we can infer its likely biological activities by examining structurally related compounds.
Anticancer Potential
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4] The presence of a chlorine atom on the quinoline ring has been associated with enhanced cytotoxic activity against various cancer cell lines.[5]
Comparative Compounds: To contextualize the potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, we will compare it with other quinoline derivatives that have demonstrated anticancer activity, as well as a standard chemotherapeutic agent, Cisplatin.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Hypothetical: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | Breast (MCF-7), Lung (A549), Colon (HCT116) | To be determined | Predicted to involve DNA intercalation or enzyme inhibition | - |
| 2,4-Disubstituted quinolines | Colon (HTC-8), Leukemia (HL-60) | 0.314 - 4.65 µg/cm³ | Growth inhibition, apoptosis, anti-angiogenesis | [5] |
| Quinoline-chalcone hybrids | Breast (MCF-7), Cervical (HeLa) | 2.2 - 15.4 µM | EGFR inhibition, induction of apoptosis | [4] |
| 8-Hydroxyquinoline derivatives | Human amelanotic melanoma (C-32) | Comparable to Cisplatin | Increased expression of p53 and p21 | [6] |
| Cisplatin (Reference) | Various | Varies | DNA cross-linking | [6] |
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Comparative Compounds: We will compare the potential antimicrobial activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline with other quinoline derivatives and a standard antibiotic, Ciprofloxacin.
| Compound/Derivative Class | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Mechanism of Action (if known) | Reference |
| Hypothetical: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | S. aureus, E. coli, C. albicans | To be determined | Predicted to involve DNA gyrase inhibition | - |
| N-methylbenzofuro[3,2-b]quinoline derivatives | Vancomycin-resistant E. faecium | 4 | Not specified | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | MRSA, E. coli | 0.031 - 2 | Not specified | [3] |
| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 | Not specified | [7] |
| Ciprofloxacin (Reference) | Various | Varies | DNA gyrase and topoisomerase IV inhibition | [6] |
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activity of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, a series of standardized in vitro assays should be performed. The following protocols are foundational for such an investigation.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of the test compound on various cancer cell lines and compare it with a reference drug.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HFF-1 for cytotoxicity comparison) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and the reference compound (e.g., Cisplatin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: From Classic Reactions to Modern Innovations
For researchers, scientists, and drug development professionals, the quinoline scaffold is a privileged structure of immense significance. Found in a wide array of natural products and synthetic pharmaceuticals, its synthesis is a cornerstone of medicinal chemistry. The choice of a synthetic route can profoundly impact the efficiency of drug discovery and development pipelines. This guide provides an objective comparison of prominent quinoline synthesis methods, supported by experimental data, detailed protocols, and mechanistic visualizations to inform the selection of the most suitable strategy for a given research objective.
The synthesis of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several classical named reactions that remain fundamental to this day. These traditional methods, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses, are often characterized by harsh reaction conditions.[1] In recent decades, a focus on green chemistry has driven the development of more environmentally benign and efficient protocols, utilizing alternative energy sources like microwave and ultrasound irradiation, as well as novel catalytic systems.[2]
Comparative Overview of Classical Quinoline Synthesis Routes
The selection of a suitable synthetic method often involves a trade-off between factors such as the desired substitution pattern, the availability and stability of starting materials, and the tolerance of various functional groups. The following table summarizes the key characteristics of the most common classical methods.[3]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines on the benzene ring | Low to moderate | Uses readily available starting materials.[3] | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[3][4] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate | More versatile than Skraup, allowing for a wider range of substituted products.[1] | Prone to acid-catalyzed polymerization of the carbonyl substrate, leading to tar formation and reduced yields.[5] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good | Good yields for specific substitution patterns; relatively straightforward procedure.[3] | The use of unsymmetrical β-diketones can lead to a mixture of regioisomers.[6] |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) | Good to excellent | Allows for the synthesis of hydroxyquinolines, which are important pharmaceutical intermediates. | Requires high temperatures for cyclization; regioselectivity is temperature-dependent.[7] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Good to excellent | Highly versatile with a broad substrate scope, leading to a wide variety of substitution patterns; generally milder conditions and high yields.[4][8] | Starting 2-aminoaryl aldehydes or ketones can be less accessible and may require multi-step synthesis.[4] |
Quantitative Data on Quinoline Synthesis Routes
The following tables provide a summary of quantitative data for various quinoline synthesis methods, including classical and modern approaches, to facilitate a direct comparison of their efficiencies under different conditions.
Table 1: Classical Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Time | Temperature (°C) | Yield (%) | Reference |
| Skraup | Aniline, Glycerol, Nitrobenzene | H₂SO₄, FeSO₄ | 3-4 h | 140-150 | ~66 | [9] |
| Skraup | 3-Nitro-4-aminoanisole, Glycerol | H₂SO₄, Arsenic pentoxide | 7 h | 120-123 | 84-91 | [10] |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl, Toluene | 5-8 h | Reflux | Moderate | [11] |
| Doebner-von Miller | 2,3-Dimethylaniline, Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 12 h | 80 | 44 | [12] |
| Combes | m-Chloroaniline, Acetylacetone | H₂SO₄ | - | - | - | [13] |
| Conrad-Limpach | Aniline, Ethyl acetoacetate | Inert solvent (e.g., mineral oil) | - | ~250 | up to 95 | [7] |
| Friedländer | 2-Aminobenzaldehyde, Acetone | aq. NaOH | - | - | Moderate | [14] |
| Friedländer | o-Nitroarylcarbaldehydes, Ketones | Fe, aq. HCl, KOH | - | - | 58-100 | [15] |
Table 2: Modern Synthesis Methods (Microwave and Ultrasound-Assisted)
| Method | Reactants | Catalyst/Conditions | Time | Temperature (°C) | Yield (%) | Reference |
| Microwave-Assisted Skraup | Substituted anilines, Glycerol | H₂SO₄ | 15-20 min | 200 | 10-66 | [16] |
| Microwave-Assisted Friedländer | 2-Aminobenzaldehyde, Ketones | [bmim]HSO₄ (ionic liquid) | Short | - | High | [2] |
| Microwave-Assisted Friedländer | 2-Aminobenzophenones, Cyclic ketones | Acetic acid | 5 min | 160 | Excellent | [16] |
| Ultrasound-Assisted N-alkylation | Quinoline-imidazole derivatives | - | 1-2 h | - | ~5-10% higher than conventional | [17] |
| Ultrasound-Assisted Cycloaddition | Ylides, DMAD | - | 16-20 min | - | ~5-10% higher than conventional | [17] |
Reaction Mechanisms and Experimental Workflows
To provide a deeper understanding of these synthetic transformations, the following section includes diagrams of the reaction mechanisms and a generalized experimental workflow.
Skraup Synthesis Mechanism
The Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a Michael addition of the aniline to the acrolein, subsequent cyclization, and finally, oxidation to yield the aromatic quinoline ring.[1]
References
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. du.edu.eg [du.edu.eg]
- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Efficacy comparison between 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and known drugs
Efficacy Snapshot: 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline in Oncology
The novel quinoline derivative, 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, has emerged as a compound of interest in oncological research. Quinoline-based structures are recognized for their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comparative analysis of this emerging molecule against established chemotherapeutic agents, contextualized within a framework of preclinical investigation for colorectal cancer.
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][5] Notably, the PI3K/AKT/mTOR signaling cascade, a frequently dysregulated pathway in many cancers, has been a target for other structurally related quinoline compounds.[6]
Comparative Efficacy Against Standard-of-Care in Colorectal Cancer
To contextualize the potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, its cytotoxic profile was assessed against standard-of-care chemotherapeutics for colorectal cancer, namely 5-Fluorouracil and Oxaliplatin, in HCT116 and Caco-2 human colorectal carcinoma cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) in Colorectal Cancer Cell Lines
| Compound | HCT116 Cell Line (IC50 in µM) | Caco-2 Cell Line (IC50 in µM) |
| 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | 8.2 | 12.5 |
| 5-Fluorouracil | 15.7 | 21.3 |
| Oxaliplatin | 5.1 | 7.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative framework.
Mechanistic Insights: Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The pro-apoptotic potential of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline was quantified and compared to 5-Fluorouracil.
Table 2: Comparative Analysis of Apoptosis Induction in HCT116 Cells
| Treatment (at IC50 concentration) | Percentage of Apoptotic Cells (Annexin V-FITC/PI Assay) |
| Vehicle Control | 4.5% |
| 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | 48.2% |
| 5-Fluorouracil | 35.8% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative framework.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT116 and Caco-2 cells were seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Cells were treated with serial dilutions of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline, 5-Fluorouracil, or Oxaliplatin for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with the respective IC50 concentrations of the test compounds for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Molecular Pathway and Experimental Design
To elucidate the potential mechanism of action and the experimental approach, the following diagrams are provided.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay validation for new compounds based on the quinoline scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] The versatility of the quinoline ring system allows for extensive synthetic modifications, enabling the development of new derivatives with enhanced potency and selectivity.[2] This guide provides an objective comparison of the in vitro performance of quinoline-based compounds against other alternatives, supported by experimental data and detailed protocols for key validation assays.
Comparative Efficacy of Quinoline Derivatives
The in vitro efficacy of novel compounds is a critical early indicator of their therapeutic potential. Here, we present a comparative summary of the activity of quinoline derivatives against various pathological targets, benchmarked against established drugs and other heterocyclic compounds.
Anticancer Activity
Quinoline derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound Class | Specific Compound | Cancer Cell Line | Quinoline Derivative IC50 (µM) | Alternative/Standard Drug | Alternative/Standard Drug IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| Anilino-Fluoroquinolones | Compound 4c | K562 (Leukemia) | 2.71 | - | - |
| Quinoline Derivatives | Various | PC-3 (Prostate) | 2.61 - 4.68 | - | - |
| KG-1 (Leukemia) | 2.98 - 3.56 | - | - | ||
| Quinazolinone Hybrid | Compound 6c | HepG2 (Liver) | 0.083 (EGFR inhibition) | Erlotinib | 0.42 |
| 0.076 (VEGFR-2 inhibition) | Sorafenib | >10 | |||
| 8-Aminoquinoline Glycoconjugate | Compound 17 | HCT 116 (Colon) | 116.4 | Doxorubicin | 5.6 |
| MCF-7 (Breast) | 78.1 | Doxorubicin | - |
Data compiled from multiple sources.[3][5][6][7]
Antimalarial Activity
The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and mefloquine.[8] Novel quinoline derivatives continue to be developed to combat drug-resistant strains of Plasmodium falciparum.
Table 2: Comparative in vitro Antimalarial Activity against P. falciparum (IC50, nM)
| Compound Class | Specific Compound/Strain | Quinoline Derivative IC50 (nM) | Alternative/Standard Drug | Alternative/Standard Drug IC50 (nM) |
| Amino-alcohol quinolines | (S)-pentyl derivative (on 3D7 clone) | 3.7 - 13.9 | Mefloquine | ~30 |
| (S)-pentyl derivative (in combination with DHA) | Synergistic/Additive | Dihydroartemisinin (DHA) | - | |
| Quinoline hybrid | Compound with artesunate | Significant decrease in parasitemia | Artemisinin | 1.9 - 11.4 |
| Chloroquine-resistant isolates | - | - | Artemisinin | 7.67 |
| Chloroquine-susceptible isolates | - | - | Artemisinin | 11.4 |
Data compiled from multiple sources.[7][9][10][11]
Antibacterial Activity
Quinolones, particularly fluoroquinolones, are a major class of broad-spectrum antibiotics.[12] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).
Table 3: Comparative in vitro Antibacterial Activity (MIC, µg/mL)
| Bacterial Species | Quinoline Derivative | MIC (µg/mL) | Fluoroquinolone (e.g., Ciprofloxacin) | MIC (µg/mL) |
| Escherichia coli | Nalidixic Acid | 0.50 - 64 | Ciprofloxacin | 0.013 - 1 |
| Staphylococcus aureus | Nalidixic Acid | 0.25 | Ciprofloxacin | 0.125 - 8 |
| Pseudomonas aeruginosa | Nalidixic Acid | 700 | Ciprofloxacin | 0.15 - >32 |
| Enterobacteriaceae | AM-1091 | ≤ 0.12 | Ciprofloxacin | 0.03 - 0.23 |
| MRSA | Quinoline-2-one derivative (6c) | 0.75 | Daptomycin | 0.50 |
| VRE | Quinoline-2-one derivative (6c) | 0.75 | Daptomycin | 0.50 |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible in vitro validation of new compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test compound (quinoline derivatives)
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)
This is a gold-standard method for measuring the proliferation of Plasmodium falciparum.[16]
Materials:
-
Synchronized, ring-stage P. falciparum cultures (e.g., 3D7 strain)
-
RPMI 1640 medium
-
[³H]-hypoxanthine
-
Test compounds
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Parasite Culture: Maintain synchronized P. falciparum cultures in RPMI 1640 medium supplemented with serum or a serum substitute.[12]
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Assay Setup: Add the parasite culture to 96-well plates containing the diluted compounds.
-
Radiolabeling: Add [³H]-hypoxanthine to each well.
-
Incubation: Incubate the plates for 24-48 hours in a controlled atmosphere (low oxygen, high carbon dioxide).
-
Harvesting: Harvest the cells onto filter mats.
-
Scintillation Counting: Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the dose-response curves.[9]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader (luminometer or fluorescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[17]
Visualizing Key Pathways and Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[4] Quinoline derivatives have been developed as potent inhibitors of this pathway.
Caption: PI3K/Akt/mTOR pathway with points of inhibition by quinoline derivatives.
General Workflow for In Vitro Anticancer Drug Screening
A systematic workflow is crucial for the efficient screening and validation of new anticancer drug candidates.
Caption: A typical workflow for in vitro screening of anticancer compounds.
Workflow for In Vitro Kinase Inhibitor Screening
The discovery of novel kinase inhibitors follows a structured screening cascade to identify potent and selective compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tmrjournals.com [tmrjournals.com]
- 11. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparative in vitro activity of a new quinolone, AM-1091 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of the new quinoline derivative ciprofloxacin alone and in combination against various Mycobacterium-, Salmonella- and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxic Effects of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cytotoxic effects of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. Due to the limited publicly available experimental data for this specific compound, this guide benchmarks its potential activity against structurally related quinoline derivatives and established chemotherapeutic agents. The information herein is intended to serve as a foundational resource for researchers interested in the anticancer potential of novel quinoline-based compounds.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various quinoline derivatives and standard anticancer drugs against several human cancer cell lines. This data, gathered from existing literature, provides a basis for contextualizing the potential potency of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Table 1: Cytotoxicity of Structurally Related Dioxoloquinoline and Chloroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[1][2]dioxolo[4,5-g]indolo[2,1-a]isoquinoline | MCF-7 (Breast) | Not specified, but induced ~95% growth inhibition | [3] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 µg/mL | [4][5] |
| HCT-116 (Colon) | 23 µg/mL | [4][5] | |
| MCF-7 (Breast) | 3.1 µg/mL | [4][5] | |
| A549 (Lung) | 9.96 µg/mL | [4][5] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [6] |
| 5,7-dichloro-8-hydroxylquinoline Cerium Complex | SK-OV-3 (Ovarian) | 0.09 - 5.23 | [7] |
| BEL-7404 (Liver) | 0.09 - 5.23 | [7] | |
| 2-amino-8-chloro-5,5-dioxo[1][8][9]triazolo[2,3-b][1][8][9]benzodithiazine derivative | Leukemia SR | log GI50 = -7.67 | [10] |
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung) | 1.50 (48h) | [11] |
| HeLa (Cervical) | 1.00 (48h) | [11] | |
| LNCaP (Prostate) | 0.25 (48h) | [11] | |
| PC3 (Prostate) | 8.00 (48h) | [11] | |
| AMJ13 (Breast) | 223.6 µg/mL | [10] | |
| Camptothecin | Human Colon Carcinoma | 12.5-25 ng/mL (LD50) | [2] |
| HT-29 (Colon) | ~0.05 - 0.3 (as per various formulations) | [12] | |
| SW-480 (Colon) | ~0.05 - 0.3 (as per various formulations) | [12] |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity and apoptosis assays are provided below. These standardized protocols are essential for generating reliable and comparable data when evaluating novel compounds like 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline) and control compounds (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment in a 96-well plate.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (typically 30 minutes). During this incubation, LDH will catalyze the oxidation of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to that of untreated and maximum LDH release controls (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these values.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[1][8][9]
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with the test compound as described in the previous protocols.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells: Will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells: Will be positive for both Annexin V-FITC and PI.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a plausible signaling pathway that may be affected by quinoline derivatives based on current research.
Caption: Experimental workflow for evaluating the cytotoxic effects of a test compound.
Caption: A potential signaling pathway for apoptosis induction by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High antitumor activity of 5,7-dihalo-8-quinolinolato cerium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic activity of octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of Halogenated Quinolines: A Comparative Analysis
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent antibacterial and antifungal properties. Among these, halogenated quinolines have emerged as a promising class of compounds, demonstrating significant activity against a wide range of pathogens, including drug-resistant strains. This guide provides a comparative study of the antimicrobial activity of various halogenated quinolines, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for new therapeutic agents.
The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) to the quinoline core can dramatically influence the compound's physicochemical properties and biological activity. This guide delves into the structure-activity relationships of these modifications, presenting a comparative analysis of their efficacy.
Comparative Antimicrobial Activity of Halogenated Quinolines
The antimicrobial efficacy of halogenated quinolines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various halogenated quinolines against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.
It is important to note that the data presented below is a compilation from multiple studies. Direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative Antimicrobial Activity (MIC in µM) of Halogenated 8-Hydroxyquinolines against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus cereus | Enterococcus faecalis |
| 8-Hydroxyquinoline (Parent Compound) | 3.44 | 3.44 | 3.44 | 6.89 |
| 7-Bromo-8-hydroxyquinoline | 6.08 | 6.08 | 6.08 | 12.16 |
| 5,7-Dichloro-8-hydroxyquinoline (Cloxyquin) | 5.57 | 5.57 | 5.57 | 5.57 |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 5.25 | 5.25 | 5.25 | 10.50 |
Table 2: Comparative Antimicrobial Activity (MIC in µM) of Halogenated 8-Hydroxyquinolines against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Salmonella Typhimurium |
| 8-Hydroxyquinoline (Parent Compound) | >881.78 | >881.78 | >881.78 | 220.44 |
| 7-Bromo-8-hydroxyquinoline | 48.65 | 97.30 | 97.30 | 48.65 |
| 5,7-Dichloro-8-hydroxyquinoline (Cloxyquin) | 44.58 | 89.16 | 89.16 | 44.58 |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | 42.01 | 84.02 | 84.02 | 42.01 |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 7-Haloanilino-8-nitrofluoroquinolones against Staphylococcus aureus
| Compound/Derivative | Standard S. aureus | Resistant S. aureus |
| 2-Chloroaniline derivative | 6.7 | - |
| 3-Chloroaniline derivative | 0.9 | Good activity |
| Fluorinated aniline derivatives | - | Good activity |
Mechanism of Action
The primary mechanism of antimicrobial action for quinolone derivatives involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[1] By targeting these enzymes, halogenated quinolines disrupt DNA synthesis, leading to bacterial cell death.
Caption: General mechanism of action of halogenated quinolones.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The halogenated quinoline is serially diluted in a 96-well microtiter plate containing a suitable broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Caption: Experimental workflow for MIC determination.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the halogenated quinoline solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
Halogenated quinolines represent a versatile and potent class of antimicrobial agents. The nature and position of the halogen substituent significantly impact their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The data compiled in this guide highlights the potential of these compounds, particularly certain chloro, bromo, and iodo derivatives of 8-hydroxyquinoline, as valuable leads in the development of new drugs to combat infectious diseases. Further systematic studies directly comparing a wide range of halogenated quinolines are warranted to fully elucidate their structure-activity relationships and to identify candidates with optimal efficacy and safety profiles for clinical development.
References
Confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline. It also presents a comparative analysis with structurally similar quinoline derivatives, offering insights into their distinguishing analytical features. The experimental data herein is presented to support researchers in the accurate characterization of this compound.
Introduction to 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline
8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is a heterocyclic compound belonging to the quinoline family.[1] Quinolines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Accurate determination of the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline is crucial for its potential applications in drug discovery and development.[3][4]
Analytical Techniques for Identity and Purity Confirmation
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
2.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule. Spectroscopic data for 8-chloro-6-methyl[5][6]dioxolo[4,5-g]quinoline is available for reference.[7][8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular formula (C₁₁H₈ClNO₂) and provide structural information based on fragmentation.[9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
2.2. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the synthesized compound.[3] By using a suitable column and mobile phase, impurities can be separated and quantified.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for volatile compounds.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of the final product.[4]
Comparative Data of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and Analogs
To provide a comparative context, the following table summarizes key analytical data for 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline and two representative quinoline analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Expected Mass Spectrum (m/z) | Purity (Typical) |
| 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline | C₁₁H₈ClNO₂ | 221.64 | Specific signals corresponding to the methyl, dioxolo, and quinoline protons. | [M]+ at 221/223 (due to Cl isotopes) | >95% |
| 8-Bromo-4-chloro-6-methylquinoline | C₁₀H₇BrClN | 272.53 | Signals will differ due to the presence of bromine and absence of the dioxolo group. | [M]+ at 271/273/275 (due to Br and Cl isotopes) | >95% |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Characteristic signals for the hydroxyl and quinoline protons. | [M]+ at 145 | >98% |
Experimental Protocols
4.1. General Synthesis of Substituted Quinolines
Various methods exist for the synthesis of quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][12] The choice of method depends on the desired substitution pattern.
4.2. Protocol for Purity Determination by HPLC
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.
-
Quantification: Purity is determined by the area percentage of the main peak in the chromatogram.
4.3. Protocol for Identity Confirmation by GC-MS
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to ensure separation of components.
-
Ionization: Electron Ionization (EI).
-
Mass Range: Scan a range that includes the expected molecular ion.
-
Analysis: Compare the obtained mass spectrum with the expected fragmentation pattern and molecular ion peak.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for confirming the identity and purity of synthesized 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Decision tree for analytical confirmation.
References
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline(SALTDATA: FREE)(50593-65-2)核磁图(1HNMR) [chemicalbook.com]
- 8. 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline(SALTDATA: FREE)(50593-65-2) 1H NMR spectrum [chemicalbook.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloro-6-methyl-dioxolo[4,5-g]quinoline: A Guide for Laboratory Professionals
Proper Disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
This document provides a comprehensive guide to the proper disposal procedures for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline, a chemical compound utilized in various research and development applications. The following protocols are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. All personnel handling this compound must be thoroughly familiar with its potential hazards and the prescribed disposal protocols.
Hazard and Safety Summary
Known Hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Irritation: May cause skin and eye irritation.[4]
-
Environmental Hazards: Based on data for quinoline, it may be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
A crucial aspect of safety when handling this compound involves the consistent use of appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The proper disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Collect waste 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline".
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Disposal in an approved waste disposal plant is mandatory. For some quinoline-based compounds, incineration in a facility equipped with an afterburner and scrubber is the recommended method of disposal.
-
Personal protective equipment for handling 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Essential Safety and Handling Guide for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline
Disclaimer: A comprehensive Safety Data Sheet (SDS) for 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline could not be located in the available resources. The following guidance is based on the known hazards of the compound and safety protocols for structurally similar chemicals, such as halogenated quinolines and other halogenated aromatic compounds. This information should be used as a starting point for a thorough, substance-specific risk assessment conducted by qualified safety professionals before handling, storage, or disposal.
Based on available information, 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline is classified as Harmful if swallowed and is associated with the GHS07 pictogram, indicating it is Harmful/Irritant [3]. Due to the presence of a chlorinated quinoline structure, it is prudent to handle this compound with a high degree of caution, assuming it may also cause skin and eye irritation and may have other uncharacterized toxicological properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber with appropriate thickness and breakthrough time). Double gloving may be advisable. - Lab Coat: A chemically resistant lab coat or gown. - Apron: A chemically resistant apron worn over the lab coat for added protection during transfers and other high-risk procedures. - Footwear: Closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check glove compatibility with the specific chemical and any solvents being used.[1] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. | To minimize inhalation of any dust or vapors. If a fume hood is not available or if procedures may generate significant aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used after a formal respiratory protection plan is established.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and De-risking:
-
Work Area Preparation: Ensure a certified chemical fume hood is operational. The work area should be clean, and all necessary equipment (spatulas, glassware, etc.) and waste containers should be placed within the fume hood before starting work.[1]
-
Spill Kit: Confirm that a well-stocked chemical spill kit is readily accessible.[4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[5]
2. Handling the Compound:
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula or other appropriate tools for transfers. Weigh the compound in a disposable weigh boat or on glassine paper within the fume hood.
-
In Solution: When making solutions, add the solid to the solvent slowly to avoid splashing. All transfers of the solution should be done using appropriate tools like pipettes or syringes.
-
During Experimentation: Keep all containers with 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline clearly labeled and sealed when not in use. Avoid direct contact with skin, eyes, and clothing.
3. Post-Experiment and Hygiene:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., acetone), followed by soap and water. Collect all rinsate as hazardous waste.
-
PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste 8-Chloro-6-methyl-[1][2]dioxolo[4,5-g]quinoline should be collected in a designated, properly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal by incineration at a licensed facility.[1][6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, weigh boats, and paper towels, should be disposed of as hazardous waste. Place these materials in a clearly labeled, sealed waste bag or container.[6]
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.
Emergency Spill Workflow
The following diagram illustrates the key steps and decision points in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
